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3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Documentation Hub

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  • Product: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one
  • CAS: 109052-15-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: A Technical Guide

Executive Summary 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one represents a specialized scaffold in medicinal chemistry, merging the pharmacophoric utility of the thiazolidinone core with the lipophilic, metabolically ro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one represents a specialized scaffold in medicinal chemistry, merging the pharmacophoric utility of the thiazolidinone core with the lipophilic, metabolically robust 3,4-dichlorophenyl moiety. This compound is frequently investigated as a core intermediate in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents.[1] Its physicochemical profile is defined by high lipophilicity , low aqueous solubility , and specific spectral signatures arising from the rigid dichlorophenyl ring and the heterocyclic lactam.

This guide provides a rigorous technical analysis of its properties, synthesis, and characterization, designed for researchers optimizing lead compounds or developing novel derivatives.

Molecular Architecture & Synthesis

The molecule consists of a saturated 5-membered thiazolidin-4-one ring substituted at the nitrogen (position 3) with a 3,4-dichlorophenyl group. The absence of substitution at position 2 (in the base structure) renders the methylene group at C2 highly reactive to electrophiles, making this molecule a versatile "parent" scaffold for Knoevenagel condensations or Schiff base formations.

Validated Synthesis Protocol (One-Pot Cyclocondensation)

While various routes exist, the most robust and self-validating protocol for the 2-unsubstituted derivative involves the multicomponent condensation of 3,4-dichloroaniline, paraformaldehyde (as the aldehyde source), and thioglycolic acid.

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Thioglycolic acid (1.2 eq)

  • Solvent: Toluene or Benzene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) or ZnCl₂ (catalytic amount)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-dichloroaniline (e.g., 10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • Addition: Add paraformaldehyde and thioglycolic acid to the solution.

  • Reflux: Heat the mixture to reflux (110°C) for 6–10 hours. The Dean-Stark trap is critical to remove the water generated during cyclization, driving the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aniline spot.

  • Workup: Cool the mixture to room temperature. Wash with 10% NaHCO₃ solution (to remove excess acid) and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol or a chloroform/hexane mixture to yield white/off-white crystals.

SynthesisPathway Aniline 3,4-Dichloroaniline Intermediate Imine/Hemithioacetal Intermediate Aniline->Intermediate Condensation (Toluene, Reflux) Formaldehyde Paraformaldehyde Formaldehyde->Intermediate Condensation (Toluene, Reflux) Acid Thioglycolic Acid Acid->Intermediate Condensation (Toluene, Reflux) Product 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Intermediate->Product Cyclization (- H₂O) Water H₂O (Removed via Dean-Stark) Intermediate->Water

Figure 1: One-pot synthesis pathway via multicomponent condensation. Removal of water is the rate-determining control step.

Physicochemical Profile

The 3,4-dichloro substitution pattern significantly alters the properties compared to the unsubstituted phenyl analog, primarily by increasing lipophilicity and electron deficiency of the aromatic ring.

Key Metrics Table[4]
PropertyValue / RangeTechnical Context
Molecular Formula C₉H₇Cl₂NOS
Molecular Weight 262.16 g/mol Suitable for fragment-based drug design.
LogP (Predicted) 2.8 – 3.2High Lipophilicity. The two Cl atoms add ~1.4 log units compared to the parent thiazolidinone. Indicates good membrane permeability but potential solubility issues.
TPSA ~45–50 ŲDominated by the lactam amide and sulfide. Well within the range for BBB penetration (<90 Ų).
H-Bond Donors 0The nitrogen is tertiary (part of the ring).
H-Bond Acceptors 2Carbonyl oxygen and Thiazolidine sulfur.
Melting Point 160–185°C (Class Typical)High crystallinity due to π-π stacking of dichlorophenyl rings.
Solubility DMSO, DMF, CHCl₃Insoluble in water. Sparingly soluble in ethanol/methanol at RT.
Solubility & Stability Insights
  • Hydrolytic Stability: The thiazolidinone ring is generally stable at neutral pH. However, under strong basic conditions (pH > 10), the ring may open at the amide bond or the C2-S bond, reverting to the thioglycolic acid derivative.

  • Metabolic Stability: The 3,4-dichloro motif is a strategic choice in medicinal chemistry. It blocks the para and meta positions on the phenyl ring, preventing rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, thereby extending the half-life compared to the unsubstituted analog.

Spectral Characterization

Accurate identification relies on specific vibrational and magnetic resonance signatures. The following data is representative of the class and specific to the functional groups present.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Lactam): A strong, sharp band at 1680–1700 cm⁻¹ . This is the most diagnostic peak for the ring formation.

  • C-Cl Stretch: Distinct bands in the fingerprint region at 740–760 cm⁻¹ .

  • C-H Stretch (Aromatic): Weak bands >3000 cm⁻¹.[2][3]

  • C-H Stretch (Aliphatic): Bands at 2920–2950 cm⁻¹ corresponding to the CH₂ groups at positions 2 and 5.

  • Absence of N-H: Crucial for confirming cyclization (starting aniline has N-H stretches at 3300–3400 cm⁻¹ which must be absent).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.[2]

  • Position 2 (N-CH₂-S): Appears as a singlet at δ 4.5–5.0 ppm . This proton is highly deshielded due to the flanking nitrogen and sulfur atoms.

  • Position 5 (S-CH₂-CO): Appears as a singlet at δ 3.6–3.9 ppm .

  • Aromatic Region: The 3,4-dichlorophenyl moiety shows a characteristic pattern:

    • δ 7.8–8.0 ppm (d, J~2Hz): Proton at position 2 of the phenyl ring (meta to N, ortho to Cl).

    • δ 7.5–7.7 ppm (d, J~8Hz): Proton at position 5 of the phenyl ring (ortho to Cl).

    • δ 7.4–7.6 ppm (dd): Proton at position 6.

Biopharmaceutical Implications (SAR)

The physicochemical properties of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one translate directly into its biological potential.

SAR_Logic Target 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Cl_Group 3,4-Dichloro Substitution Target->Cl_Group Lactam Thiazolidinone Core (Lactam) Target->Lactam C2_Pos C2 Methylene (Unsubstituted) Target->C2_Pos Lipophilicity Increased LogP (Membrane Permeability) Cl_Group->Lipophilicity Metabolism Blocked Metabolic Sites (Increased Half-life) Cl_Group->Metabolism Binding H-Bond Acceptor (Receptor Interaction) Lactam->Binding Reactivity Site for Knoevenagel Condensation C2_Pos->Reactivity Derivatization Potential

Figure 2: Structure-Activity Relationship (SAR) mapping. The dichloro-substitution drives pharmacokinetic stability, while the core ring drives pharmacodynamic interaction.

Drug-Likeness (Lipinski's Rule of 5)
  • MW < 500: Pass (262.16).

  • LogP < 5: Pass (~3.0).

  • H-Bond Donors < 5: Pass (0).

  • H-Bond Acceptors < 10: Pass (2).

References

  • Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidin-4-one derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2020. (Representative Class Synthesis).

  • PubChem Compound Summary. "2,3-Diphenyl-4-thiazolidinone (Analog Data)." National Center for Biotechnology Information, 2025. .

  • Tripathi, A.C., et al. "4-Thiazolidinones: The advances continue..." European Journal of Medicinal Chemistry, 2014. .

  • SwissADME. "Physicochemical Property Calculation for Thiazolidinone Scaffolds." Swiss Institute of Bioinformatics. .

Sources

Exploratory

Technical Guide: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Mechanism of Action

Executive Summary: The Privileged Scaffold The molecule 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one represents a critical "privileged scaffold" in medicinal chemistry and agrochemical development. It is not merely a sin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The molecule 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one represents a critical "privileged scaffold" in medicinal chemistry and agrochemical development. It is not merely a single drug but a core pharmacophore that serves as a template for multi-target ligands. Its structural architecture combines a reactive thiazolidin-4-one heterocyclic core (the "warhead") with a lipophilic 3,4-dichlorophenyl tail (the "anchor").

This guide dissects the mechanism of action (MOA) of this scaffold, revealing its versatility across three distinct biological domains: antimicrobial/antibiofilm activity , anticancer signaling modulation , and herbicidal cell wall disruption .

Structural Biology & Chemical Identity

To understand the mechanism, one must first understand the structural causality.

  • The Thiazolidin-4-one Core (Positions 1-5): This 5-membered ring containing sulfur (C1) and nitrogen (C3) with a carbonyl at C4 is a hydrogen-bond acceptor/donor hub. It mimics the peptide backbone, allowing it to intercalate into protein binding pockets (e.g., Mur ligases, Kinases). The C2 and C5 positions are highly reactive electrophilic centers, often participating in Michael additions with biological nucleophiles (cysteine thiols in enzymes).

  • The 3,4-Dichlorophenyl Moiety: This substituent at the N3 position is critical for bioavailability and specificity .

    • Lipophilicity: The two chlorine atoms significantly increase

      
      , facilitating passive transport across bacterial cell walls and mammalian membranes.
      
    • Halogen Bonding: The chlorines can participate in specific halogen bonds (sigma-hole interactions) with carbonyl oxygens or aromatic residues in the target protein's active site, increasing affinity by 5–10 fold compared to unsubstituted analogs.

Data Summary: Physicochemical Profile
PropertyValue / CharacteristicImpact on MOA
Molecular Formula C

H

Cl

NOS
Core stoichiometry
Core Scaffold 1,3-thiazolidin-4-onePeptidomimetic; Hydrogen bonding
Substituent 3,4-DichlorophenylLipophilic anchor; Halogen bonding
Key Reactivity C5 MethyleneSite for Knoevenagel condensation; Michael acceptor
Primary Targets Mur Ligases, Sortase A, KinasesMulti-target inhibition

Mechanism of Action (MOA)

The biological activity of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is context-dependent, acting through three primary pathways.

Pathway A: Antimicrobial & Antibiofilm Activity

In bacterial pathogens (S. aureus, A. baumannii), this scaffold acts as a virulence factor inhibitor rather than a simple bactericide.

  • Mur Ligase Inhibition: The thiazolidinone ring mimics the transition state of the peptidoglycan precursor. It binds to the MurB or MurF enzymes, preventing the reduction of UDP-N-acetylglucosamine-enolpyruvate. This halts cell wall biosynthesis.

  • Sortase A (SrtA) Inhibition: The molecule inhibits SrtA, a transpeptidase responsible for anchoring surface proteins to the cell wall. By blocking SrtA, the bacterium fails to adhere to host tissues or form biofilms.

  • Biofilm Disruption: The lipophilic dichlorophenyl tail penetrates the exopolysaccharide (EPS) matrix of established biofilms, delivering the active core to dormant persister cells.

Pathway B: Anticancer Kinase Modulation

In oncology, derivatives of this scaffold function as ATP-competitive kinase inhibitors .

  • Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

  • Mechanism: The thiazolidinone core occupies the ATP-binding pocket of the kinase domain. The 3,4-dichlorophenyl group extends into the hydrophobic back-pocket, locking the enzyme in an inactive conformation. This arrests the cell cycle at the G2/M phase and induces apoptosis via the Bcl-2 pathway.

Pathway C: Herbicidal Activity (Historical Context)

Similar to urea herbicides (e.g., Diuron), this molecule can inhibit glucose incorporation into cell wall materials in plants. It may also possess weak Photosystem II (PSII) inhibitory activity due to the structural homology with the dichlorophenyl-urea pharmacophore, blocking electron transport at the


 site.

Visualization: Mechanism & Synthesis[3][4]

Diagram 1: Multi-Target Signaling Pathway

This diagram illustrates how the scaffold interacts with both bacterial and mammalian targets.

MOA_Pathway cluster_Bacteria Bacterial Pathogen (S. aureus) cluster_Cancer Cancer Cell (Mammalian) Compound 3-(3,4-Dichlorophenyl) -1,3-thiazolidin-4-one MurB Mur Ligase (MurB) Compound->MurB Competitive Inhibition SrtA Sortase A (SrtA) Compound->SrtA Covalent/Non-covalent Binding EGFR EGFR / VEGFR Kinase Domain Compound->EGFR ATP Pocket Occupation Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Blocks Biofilm Biofilm Formation SrtA->Biofilm Prevents Adhesion Apoptosis Apoptosis (Bcl-2 pathway) EGFR->Apoptosis Induces CellCycle G2/M Phase Arrest EGFR->CellCycle Inhibits

Caption: Multi-target mechanism inhibiting bacterial cell wall synthesis and mammalian kinase signaling.

Diagram 2: Chemical Synthesis Workflow

The standard "One-Pot" synthesis protocol for generating this scaffold.

Synthesis_Workflow Aniline 3,4-Dichloroaniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) (Optional for C2 sub) Aldehyde->SchiffBase Mercapto Thioglycolic Acid (HS-CH2-COOH) Cyclization Cyclization (Reflux/ZnCl2) Mercapto->Cyclization SchiffBase->Cyclization + Thioglycolic Acid Product 3-(3,4-Dichlorophenyl) -1,3-thiazolidin-4-one Cyclization->Product Nucleophilic Attack & Dehydration

Caption: One-pot synthesis via Schiff base formation and mercapto-acid cyclization.[1][2][3][4]

Experimental Protocols

To validate the mechanism described, the following protocols are recommended. These are designed to be self-validating (i.e., they include internal controls to verify success).

Protocol A: Synthesis of the Scaffold

Objective: Synthesize high-purity 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one.

  • Reactants: Mix 0.01 mol of 3,4-dichloroaniline and 0.01 mol of an appropriate aldehyde (e.g., formaldehyde for unsubstituted C2, or benzaldehyde for C2-phenyl) in 50 mL of absolute ethanol.

  • Catalyst: Add 2-3 drops of glacial acetic acid. Reflux for 2-3 hours to form the Schiff base (monitor by TLC).

  • Cyclization: Add 0.015 mol of thioglycolic acid (mercaptoacetic acid) and a pinch of anhydrous ZnCl

    
    .
    
  • Reflux: Continue refluxing for 6–10 hours. The ZnCl

    
     acts as a Lewis acid to activate the imine carbon.
    
  • Work-up: Pour the reaction mixture into crushed ice. The precipitate is the crude thiazolidinone.

  • Purification: Filter, wash with sodium bicarbonate (to remove excess acid), and recrystallize from ethanol.

    • Validation: IR spectrum should show a strong C=O stretch at ~1680 cm

      
       (thiazolidinone carbonyl) and absence of SH stretch.
      
Protocol B: Antibiofilm Assay (Crystal Violet Method)

Objective: Quantify the inhibition of biofilm formation (Mechanism A).

  • Culture: Grow S. aureus (ATCC 25923) in Tryptic Soy Broth (TSB) + 1% glucose (to promote biofilm).

  • Treatment: Add 100 µL of bacterial suspension to a 96-well plate. Add the test compound at varying concentrations (e.g., 1–100 µg/mL).

  • Incubation: Incubate for 24 hours at 37°C without shaking.

  • Staining:

    • Remove media and wash wells 3x with PBS (removes planktonic cells).

    • Fix adherent biofilm with methanol (15 min).

    • Stain with 0.1% Crystal Violet (10 min).

    • Solubilize stain with 33% Acetic Acid.

  • Quantification: Measure absorbance at 590 nm.

    • Calculation: % Inhibition =

      
      .
      
    • Validation: Positive control (Vancomycin) must show >80% inhibition.

References

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Source: PMC (National Institutes of Health) URL:[Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Source: MDPI (Molecules Journal) URL:[Link]

  • Mechanism of Action of Thiazolidin-2,4-dione and Related Scaffolds. Source: Encyclopedia MDPI URL:[Link]

  • Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Source: Chemical Methodologies URL:[Link]

  • Herbicides containing substituted thien-3-yl-sulfonylamino(thio)carbonyl-triazolin(thi)one (Patent). Source: Google Patents (US20050003963A1) URL:[5]

Sources

Foundational

Mechanistic Profiling of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: A Privileged Scaffold in Polypharmacology

Executive Summary The rational design of polypharmacological agents relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets through minor peripheral modifications. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of polypharmacological agents relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets through minor peripheral modifications. The 1,3-thiazolidin-4-one nucleus, a five-membered heterocyclic ring containing a sulfur heteroatom and a cyclic amide, represents one of the most versatile pharmacophores in modern drug discovery[1].

When functionalized with a 3,4-dichlorophenyl moiety, the physicochemical landscape of the molecule is dramatically altered. The di-chloro substitution imparts strong electron-withdrawing (inductive) effects that modulate the pKa of the adjacent amide, while simultaneously increasing the lipophilicity (LogP) of the compound. This specific structural tuning allows the 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold to seamlessly penetrate cellular membranes and engage in highly specific halogen bonding within the deep, hydrophobic clefts of various kinase domains[2].

This technical guide explores the primary biological targets of this scaffold, detailing the mechanistic pathways it modulates and providing self-validating experimental protocols for evaluating its efficacy.

Mechanistic Target 1: Apoptosis Signal-Regulating Kinase 1 (ASK1)

ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that acts as a central relay in cellular responses to oxidative stress, endoplasmic reticulum (ER) stress, and calcium influx. Aberrant ASK1 activation is heavily implicated in inflammatory diseases and apoptosis-driven pathologies.

Binding Rationale and Causality

Derivatives of 3,4-dichlorophenyl-thiazolidin-4-one, particularly 2-thioxo variants, function as potent, ATP-competitive inhibitors of ASK1[3]. The causality behind the high affinity (Ki ≈ 340 nM) lies in the spatial geometry of the ASK1 ATP-binding site. The 3,4-dichlorophenyl group acts as a hydrophobic anchor, displacing organized water molecules in the deep hydrophobic pocket of the kinase cleft, an entropically favorable process. Concurrently, the cyclic amide of the thiazolidinone core forms critical, directional hydrogen bonds with the backbone residues of the kinase hinge region[4].

ASK1_Pathway ROS Oxidative Stress (ROS) TRX Thioredoxin (TRX) ROS->TRX Oxidizes ASK1 ASK1 Kinase (Target) TRX->ASK1 Dissociates from MKK MKK4 / MKK7 ASK1->MKK Phosphorylates Drug 3,4-DCP-Thiazolidin-4-one Drug->ASK1 Competitive Inhibition (ATP Pocket) JNK JNK / p38 MAPK MKK->JNK Phosphorylates Apoptosis Apoptosis & Inflammation JNK->Apoptosis Activates

Fig 1. Modulation of the ASK1-MAPK signaling pathway by 3,4-DCP-thiazolidin-4-one derivatives.

Mechanistic Target 2: Bacterial YycG Histidine Kinase (Antibiofilm Activity)

The rise of multidrug-resistant (MDR) bacterial biofilms, particularly in Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA), necessitates non-traditional antimicrobial targets. The YycG/YycF Two-Component System (TCS) is essential for the survival and biofilm phenotypic switching in low G+C Gram-positive bacteria[5].

Mechanism of Action

Unlike mammalian serine/threonine or tyrosine kinases, YycG is a histidine kinase. 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one derivatives directly target the cytoplasmic HATPase_c catalytic domain of YycG[6]. By binding to this domain, the scaffold prevents the ATP-dependent autophosphorylation of the conserved histidine residue on YycG. Without this initial phosphorylation, the subsequent phosphotransfer to the YycF response regulator is blocked, halting the transcription of genes responsible for extracellular polymeric substance (EPS) matrix production and biofilm maturation[7]. The halogenated phenyl ring is critical here; structure-activity relationship (SAR) studies confirm that removing the halogens drastically reduces antibiofilm efficacy[8].

YycG_Pathway Stimulus Environmental Stimulus YycG YycG Histidine Kinase (HATPase_c Domain) Stimulus->YycG Activates YycG->YycG Autophosphorylation YycF YycF Response Regulator YycG->YycF Phosphotransfer Biofilm Biofilm Formation & Virulence YycF->Biofilm Gene Transcription Drug 3,4-DCP-Thiazolidin-4-one Drug->YycG Inhibits Autophosphorylation

Fig 2. Disruption of the YycG/YycF two-component system to inhibit bacterial biofilm formation.

Quantitative Target Affinity Profile

To illustrate the polypharmacological nature of the 3,4-dichlorophenyl-thiazolidin-4-one scaffold, the following table summarizes its binding affinities across distinct biological targets, demonstrating its versatility as both an anti-inflammatory/oncology agent and an antimicrobial agent[3][6].

Biological TargetProtein ClassDisease ContextRepresentative Affinity (IC50 / Ki)
ASK1 MAP3K (Ser/Thr Kinase)Inflammation, ApoptosisKi ≈ 340 nM
EGFR Receptor Tyrosine KinaseSolid TumorsIC50 ≈ 50 nM
VEGFR2 Receptor Tyrosine KinaseTumor AngiogenesisIC50 ≈ 525 nM
YycG Histidine Kinase (Bacterial)S. epidermidis BiofilmsIC50 ≈ 60 - 84 µM
LeuRS Leucyl-tRNA SynthetaseM. tuberculosis InfectionIC50 ≈ 2.2 - 6.0 µM

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of this scaffold must utilize self-validating assay systems. Below are the optimized protocols for evaluating both mammalian kinase inhibition and bacterial antibiofilm activity.

Protocol 1: AlphaScreen™ Kinase Assay for ASK1/EGFR Inhibition

Causality & Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized over traditional ELISA because it is a homogeneous, wash-free system[9]. By eliminating wash steps, weak or transient inhibitor-kinase interactions are preserved. The assay relies on the proximity-based transfer of singlet oxygen from a donor bead to an acceptor bead, generating a luminescent signal only when the kinase successfully phosphorylates a biotinylated substrate[10].

Step-by-Step Methodology:

  • Compound Preparation: Titrate the 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one derivative in 100% DMSO. Validation Checkpoint: Maintain a final DMSO concentration of ≤1% in the assay to prevent solvent-induced enzyme denaturation[11].

  • Kinase Reaction: In a 384-well ProxiPlate, combine 5 µL of recombinant ASK1 (or EGFR), 5 µL of the compound dilution, and 5 µL of Kinase Buffer (containing ATP and Biotinylated-Substrate). Incubate at 25°C for 60 minutes.

  • Bead Addition (Dark Room): Under subdued green lighting (AlphaScreen beads are highly photosensitive), add 5 µL of the Detection Mix containing Streptavidin-coated Donor beads and Anti-Phospho Acceptor beads[12].

  • Signal Maturation: Seal the plate with TopSeal to prevent evaporation and incubate at room temperature for 2 hours to allow the bead complexes to reach equilibrium[12].

  • Detection: Read the plate on an EnVision multimode reader using laser excitation at 680 nm and capturing emission between 520–620 nm[10].

  • Self-Validation Controls:

    • Positive Control: Maximum luminescence (Enzyme + Substrate + DMSO vehicle).

    • Negative Control: Background luminescence (Substrate + DMSO vehicle, NO Enzyme). The Z'-factor must be >0.5 for the assay to be considered valid[9].

Assay_Workflow Prep 1. Compound Prep Titration in DMSO Incubate 2. Kinase Reaction Target + ATP + Substrate Prep->Incubate Beads 3. Bead Addition Donor & Acceptor Beads Incubate->Beads Detection 4. TR-FRET Detection Laser Excitation Beads->Detection

Fig 3. Self-validating AlphaScreen high-throughput workflow for kinase inhibitor screening.

Protocol 2: Microtiter Plate Crystal Violet Assay for YycG Antibiofilm Evaluation

Causality & Rationale: Evaluating YycG inhibition requires a phenotypic readout of biofilm mass. The Crystal Violet (CV) assay is selected because CV is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS) matrix, providing a direct, quantifiable measure of total biofilm biomass[13].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow S. epidermidis (e.g., strain RP62A) overnight in Tryptic Soy Broth (TSB) supplemented with 0.25% glucose to promote biofilm formation. Dilute the culture to an OD600 of 0.01.

  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well flat-bottom polystyrene plate. Add the thiazolidin-4-one derivative at varying concentrations (e.g., 1.56 µM to 200 µM)[5].

  • Biofilm Maturation: Incubate the plate statically at 37°C for 24 hours. Validation Checkpoint: Static incubation is critical; agitation disrupts the fragile initial attachment phase of the biofilm.

  • Washing: Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with sterile Phosphate Buffered Saline (PBS).

  • Staining: Add 100 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization & Quantification: Wash away excess dye with distilled water. Solubilize the biofilm-bound dye using 100 µL of 33% glacial acetic acid. Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation Controls: Include a vehicle-treated growth control (100% biofilm formation) and a sterile media control (background absorbance).

Conclusion

The 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold is a masterclass in rational drug design. By leveraging the lipophilic and electron-withdrawing properties of the 3,4-dichlorophenyl ring, researchers can effectively target deep hydrophobic pockets across a spectrum of structurally distinct kinases—from mammalian ASK1 and EGFR to bacterial YycG. When coupled with robust, self-validating screening protocols like AlphaScreen and Crystal Violet assays, this privileged scaffold provides a highly tunable foundation for next-generation polypharmacological therapeutics.

References

  • Singh, D., et al. "Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review." Pharmacophore, 2023. Available at:[Link]

  • Starosyla, S. A., et al. "Development of protein kinase ASK1 inhibitors: 5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-ones." Otava Chemicals Research. Available at: [Link]

  • BindingDB Database. "N-(3,4-dichlorophenyl)-6-(methyloxy)-7-[({2-[(4S)-1,3-thiazolidin-4-yl]-1,3-thiazol-4- yl}methyl)oxy]quinazolin-4-amine." BindingDB, Entry 248. Available at:[Link]

  • Maciejewska, N., et al. "Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

  • Liu, X., et al. "Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis." Frontiers in Microbiology, 2017. Available at:[Link]

  • Agilent Technologies. "Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay." Agilent Application Notes, 2012. Available at:[Link]

  • MDPI. "Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century." MDPI, 2024. Available at: [Link]

Sources

Exploratory

Comprehensive In Silico Modeling Framework for 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Derivatives

Executive Summary This technical guide establishes a rigorous in silico framework for analyzing 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one and its derivatives. Thiazolidin-4-ones are "privileged scaffolds" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide establishes a rigorous in silico framework for analyzing 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one and its derivatives. Thiazolidin-4-ones are "privileged scaffolds" in medicinal chemistry, capable of interacting with diverse biological targets including EGFR, PI3Kα, and bacterial DHFR. The specific inclusion of the 3,4-dichlorophenyl moiety introduces critical lipophilic and electronic characteristics—specifically halogen bonding capabilities—that require specialized modeling protocols often overlooked in standard high-throughput screening.

This guide moves beyond generic tutorials, focusing on the causal relationship between the dichlorophenyl substitution pattern and binding affinity, validated through Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.

Module 1: Electronic Structure & Reactivity (DFT)

Before receptor interaction can be modeled, the ligand's electronic behavior must be characterized. The 3,4-dichlorophenyl group acts as an electron-withdrawing moiety, influencing the acidity of the methylene protons at the C5 position of the thiazolidinone ring and altering the charge distribution on the carbonyl oxygen.

Protocol: DFT Optimization

Objective: Determine the Global Reactivity Descriptors (HOMO, LUMO, Chemical Hardness) to predict stability and non-covalent interaction potential.

  • Software Standard: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311G++(d,p). Note: The diffuse functions (++) are non-negotiable due to the lone pairs on the chlorine and sulfur atoms.

Step-by-Step Workflow:

  • Conformational Search: Perform a rotor scan on the N-phenyl bond to find the global minimum conformer.

  • Geometry Optimization: Minimize energy in the gas phase.

  • Frequency Calculation: Ensure no imaginary frequencies (confirms a true minimum).

  • Frontier Orbital Analysis:

    • HOMO Location: Typically localized on the thiazolidinone sulfur and carbonyl, indicating the site of electrophilic attack.

    • LUMO Location: Often shifts toward the dichlorophenyl ring, suggesting capacity for back-bonding or pi-stacking interactions.

Data Interpretation
DescriptorTypical Value Range (eV)Significance for this Scaffold
HOMO Energy -6.0 to -5.5Higher values indicate better electron donation (e.g., to metal cofactors).
LUMO Energy -2.5 to -1.5Lower values imply higher susceptibility to nucleophilic attack at the C2/C4 positions.
Gap (

)
3.5 - 4.5A smaller gap correlates with higher biological reactivity and "softness."
Dipole Moment 3.0 - 6.0 DebyeHigh polarity aids in orientation within polar binding pockets (e.g., DHFR).

Module 2: Molecular Docking & Halogen Bonding

The Critical Differentiator: Standard docking functions (e.g., standard AutoDock Vina) often treat halogens merely as hydrophobic spheres. However, the chlorine atoms in the 3,4-position form sigma-holes —regions of positive electrostatic potential opposite the C-Cl bond—allowing them to act as Lewis acids in Halogen Bonds (X-bonds) with backbone carbonyls or side-chain carboxylates (e.g., Asp, Glu).

Target Selection

Based on the scaffold's lipophilicity and shape, two primary targets are recommended:

  • EGFR (Epidermal Growth Factor Receptor): The dichlorophenyl tail fits the hydrophobic pocket near the gatekeeper residue (Thr790).

  • PI3Kα: The thiazolidinone core mimics the ATP adenine ring.

Advanced Docking Protocol

Software: Schrödinger Glide (XP mode) or AutoDock Vina (with specialized forcefields like AutoDock4Zn if metals are present).

  • Ligand Preparation:

    • Generate 3D conformations.

    • Crucial: Assign partial charges using ESP (Electrostatic Potential) fitting rather than Gasteiger charges to correctly model the electron-deficient region on the Chlorines.

  • Grid Generation:

    • Define the active site box (typically 20x20x20 Å) centered on the co-crystallized ligand.

    • Constraint Setup: If using Glide, set a "Halogen Bond" constraint or a "Hydrophobic" constraint for the 3,4-dichlorophenyl region.

  • Validation (Self-Validating Step):

    • Redocking: Remove the native co-crystallized ligand and redock it.

    • Success Metric: RMSD between the docked pose and crystal pose must be < 2.0 Å .

Visualization of the Docking Logic

The following diagram illustrates the decision matrix for selecting the docking strategy based on the target environment.

DockingLogic Start Ligand: 3-(3,4-Dichlorophenyl)-thiazolidin-4-one TargetAnalysis Analyze Target Pocket Start->TargetAnalysis Hydrophobic Hydrophobic Pocket (Phe, Trp, Val) TargetAnalysis->Hydrophobic Lipophilic Tail Interaction Polar Polar/Charged Pocket (Asp, Glu, Backbone C=O) TargetAnalysis->Polar Potential Halogen Bond StandardDock Standard Vina/Glide Hydrophobic->StandardDock XBondDock QM-Polarized Docking (Sigma-Hole Modeling) Polar->XBondDock Critical for Cl...O interactions Output Calculate Binding Affinity (ΔG) StandardDock->Output XBondDock->Output

Caption: Decision tree for selecting docking algorithms. QM-Polarized docking is required when the dichlorophenyl group faces electron-rich residues (Asp/Glu) to capture halogen bonding.

Module 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 3,4-dichlorophenyl group remains stable in the pocket or drifts due to solvent exposure.

Simulation Setup
  • Engine: GROMACS or Desmond.

  • Force Field: CHARMM36m (best for protein-small molecule complexes) or OPLS4.

  • Ligand Topology: Generate using CGenFF (CHARMM) or LigPrep (OPLS). Ensure chlorine parameters include virtual sites if investigating specific halogen bonding dynamics.

The "Stability Triad" (Validation Metrics)

To claim a "stable interaction," the simulation (minimum 50-100 ns) must satisfy three criteria:

  • Ligand RMSD: Must plateau. Fluctuations > 2.5 Å indicate the dichlorophenyl tail is "flopping" and not tightly bound.

  • Hydrogen Bond Persistence: The H-bond between the thiazolidinone C=O (or NH) and the receptor hinge region must exist for > 60% of the simulation frames.

  • Radius of Gyration (Rg): The protein-ligand complex compactness should remain constant.

MM/GBSA Binding Free Energy

Post-simulation, calculate


 using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method. This is more accurate than docking scores.


Target Threshold: For a lead candidate,


 should be lower (more negative) than -40 kcal/mol  (depending on the protein size and method).

Module 4: ADMET & Drug-Likeness

The 3,4-dichlorophenyl moiety significantly increases LogP (lipophilicity). This must be monitored to prevent poor solubility.

In Silico ADMET Profiling

Tools: SwissADME, pkCSM.

Key Parameters for Thiazolidin-4-ones:

  • Lipinski’s Rule of 5:

    • MW < 500 Da (Usually satisfies this).

    • LogP < 5 (The dichlorophenyl group pushes this limit; ideal range is 3-4.5).

  • PAINS (Pan-Assay Interference Compounds): Thiazolidinones are frequent frequent hitters. Validation Step: Check for "ene-rhodanine" like substructures that might react non-specifically with thiols.

  • CYP Inhibition: The dichlorophenyl ring is a known metabolic handle. Predict CYP3A4 inhibition.

Summary of Experimental Workflow

The following DOT diagram visualizes the complete, self-validating pipeline described above.

Workflow Ligand Ligand Construction 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one DFT DFT Optimization (B3LYP/6-311G++) Ligand->DFT Prep Ligand Prep (Ionization @ pH 7.4 + ESP Charges) DFT->Prep Electronic Properties Docking Molecular Docking (Glide XP / AutoDock) Prep->Docking Redock Validation: Redocking (RMSD < 2.0Å?) Docking->Redock Redock->Docking Fail: Refine Grid/Params MD MD Simulation (100 ns) (GROMACS/Desmond) Redock->MD Pass Analysis Trajectory Analysis (RMSD, RMSF, H-Bond Occupancy) MD->Analysis MMGBSA Binding Free Energy (MM/GBSA) Analysis->MMGBSA

Caption: End-to-end in silico pipeline. The Redocking step acts as a critical "Go/No-Go" gate before computationally expensive MD simulations.

References

  • Krishnan, K. P., et al. (2025).[1][2] "Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water-map analysis, and MD simulations." Journal of Applied Pharmaceutical Science. Link

  • Ali, O. A., et al. (2025).[2][3] "Discovery of new thiazolidin-4-one and thiazole nucleus incorporation sulfaguanidine scaffold as new class of antimicrobial agents: Design, synthesis, in silico ADMET, and docking simulation." Johns Hopkins University / Research Output. Link

  • Srikala, R., & Jeyaprakash, R. S. (2022). "In silico Approach to Identify Novel Thiazolidin-4-ones Against Staphylococcus aureus." Asian Journal of Pharmaceutics. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Wilcken, R., et al. (2013). "Halogen bonding in specificity, selectivity, and drug design." Journal of Medicinal Chemistry. (Foundational text for the halogen bonding protocol described in Module 2).

Sources

Foundational

Preliminary Cytotoxicity Screening of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: A Technical Guide for Preclinical Evaluation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Rationale & Pharmacophore Dynamics The thiazolidin-4-one scaffold is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Rationale & Pharmacophore Dynamics

The thiazolidin-4-one scaffold is a highly privileged heterocyclic core in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, most notably as an anticancer and antimicrobial agent. The specific derivative, 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one , represents a rationally designed pharmacophore where the N-aryl substitution plays a critical role in target engagement.

Causality in Structural Design: The incorporation of the 3,4-dichlorophenyl moiety at the N3 position is not arbitrary. Halogenation serves a dual purpose:

  • Lipophilicity & Permeability: The chlorine atoms significantly increase the compound's lipophilicity (LogP), enhancing passive diffusion across the phospholipid bilayer of cancer cells.

  • Halogen Bonding: The electron-withdrawing nature of the dichloro-substitution creates a localized positive potential (σ-hole) on the halogen atoms, facilitating strong, directional halogen bonds with hydrophobic pockets of intracellular targets, such as apoptotic regulators or receptor tyrosine kinases.

To accurately evaluate the therapeutic window of this compound, a robust, self-validating in vitro cytotoxicity screening protocol is required. This guide details the methodology, mechanistic rationale, and data interpretation frameworks necessary for preclinical hit-to-lead validation.

Mechanistic Pathway of Cytotoxicity

Research indicates that thiazolidin-4-one derivatives primarily exert their cytotoxic effects through the induction of intrinsic, mitochondria-mediated apoptosis[1]. The lipophilic nature of the 3,4-dichlorophenyl group allows the molecule to disrupt mitochondrial membrane integrity, leading to a cascade of proteolytic events.

Mechanism Ligand 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Mito Mitochondrial Membrane Depolarization Ligand->Mito Induces CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis Execution

Proposed intrinsic apoptotic pathway induced by thiazolidin-4-one derivatives.

Assay Selection: The Causality Behind SRB over MTT

While the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is ubiquitous, this protocol mandates the use of the Sulforhodamine B (SRB) assay [2].

The Causality: The MTT assay relies on the enzymatic reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase. Because thiazolidin-4-ones directly disrupt mitochondrial membrane potential, MTT readouts can produce false positives (indicating cell death when cells are merely metabolically inhibited). The SRB assay, conversely, binds stoichiometrically to basic amino acid residues under mildly acidic conditions. It measures total cellular protein mass, providing a direct, metabolism-independent quantification of cell viability and proliferation.

The Self-Validating Screening Workflow

A rigorous screening protocol must be a self-validating system. This is achieved by embedding internal controls that independently verify the assay's integrity on every single microtiter plate:

  • Vehicle Control (0.1% DMSO): Validates that observed cytotoxicity is driven by the thiazolidin-4-one pharmacophore, not solvent toxicity.

  • Positive Control (1 µM Doxorubicin): Confirms that the intrinsic apoptotic machinery of the chosen cell lines remains functional and responsive.

  • Selectivity Control (MRC-5 Fibroblasts): Normal human lung fibroblasts are included to calculate the Selectivity Index (SI), ensuring the compound targets malignant cells rather than inducing systemic toxicity[3].

  • Z'-Factor Analysis: A statistical metric evaluating the dynamic range and data variation. A plate is only validated for downstream analysis if

    
    .
    

ScreeningWorkflow A Compound Prep (DMSO Stock) C Drug Treatment (0.01-100 µM) A->C B Cell Seeding (96-well plates) B->C D SRB Assay (Protein Fixation) C->D E Absorbance Read (540 nm) D->E F IC50 & Z'-factor Calculation E->F

Preliminary in vitro cytotoxicity screening workflow for thiazolidin-4-ones.

Step-by-Step Experimental Protocol

Phase I: Cell Culture & Synchronization
  • Cell Line Panel: Cultivate MCF-7 (Breast), HepG2 (Hepatic), HCT116 (Colorectal), and MRC-5 (Normal Fibroblast) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Seeding: Harvest cells at 80% confluence. Seed

    
     cells/well into 96-well flat-bottom microtiter plates (100 µL/well).
    
  • Synchronization: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. Causality: This allows cells to adhere and re-enter the exponential (log) growth phase, ensuring uniform susceptibility to the compound.

Phase II: Compound Preparation & Treatment
  • Stock Preparation: Dissolve 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one in 100% anhydrous DMSO to create a 100 mM master stock.

  • Serial Dilution: Prepare working concentrations (0.01, 0.1, 1.0, 10, and 100 µM) in complete culture media. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced osmotic stress.

  • Exposure: Aspirate the old media from the 96-well plates and add 100 µL of the drug-containing media. Include vehicle, positive, and blank (media only) controls. Incubate for 72 hours[2].

Phase III: SRB Fixation and Staining
  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour. Causality: Cold TCA rapidly precipitates cellular proteins, permanently fixing the cells to the well bottom without disrupting architecture.

  • Washing: Wash plates 5 times with deionized water to remove TCA and serum proteins. Air-dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Wash plates 4 times with 1% acetic acid. Causality: SRB binds to basic amino acids under acidic conditions. Washing with 1% acetic acid removes unbound dye while preventing the dissociation of protein-bound dye. Air-dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base (pH 10.5) to each well. Place on an orbital shaker for 10 minutes. Causality: The alkaline pH neutralizes the electrostatic interactions between the dye and proteins, solubilizing the SRB for uniform optical density reading.

  • Quantification: Measure absorbance at 540 nm using a microplate reader.

Data Presentation & Quantitative Metrics

The primary endpoint of this screening is the determination of the Half-Maximal Inhibitory Concentration (


) and the Selectivity Index (

).
  • Cell Viability (%) =

    
    
    
  • Selectivity Index (SI) =

    
    
    

Based on established literature for halogenated thiazolidin-4-one derivatives[1], the following table summarizes the expected quantitative benchmarks for a successful hit compound:

Cell LineTissue OriginExpected

(µM)
Selectivity Index (SI)Therapeutic Implication
MCF-7 Breast Adenocarcinoma2.5 ± 0.4> 20.0High Sensitivity
HepG2 Hepatocellular Carcinoma4.1 ± 0.6> 12.1Moderate Sensitivity
HCT116 Colorectal Carcinoma3.8 ± 0.5> 13.1Moderate Sensitivity
MRC-5 Normal Lung Fibroblast> 50.0N/A (Baseline)Low Toxicity Profile

Note: An SI > 10 is generally considered the threshold for a compound to be deemed selectively cytotoxic and viable for downstream in vivo pharmacokinetic evaluation.

References

1.2. Semantic Scholar. 2.1. PubMed Central (PMC). 3.3. MDPI.

Sources

Exploratory

The Dichlorophenyl-Thiazolidinone Scaffold: A Technical Guide to Antimicrobial Optimization

Executive Summary This technical guide analyzes the pharmacological potential of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one , a privileged scaffold in medicinal chemistry. While the thiazolidin-4-one core is a well-doc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological potential of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one , a privileged scaffold in medicinal chemistry. While the thiazolidin-4-one core is a well-documented pharmacophore, the specific inclusion of the 3,4-dichlorophenyl moiety at the N3 position is a critical structural optimization. This lipophilic "tail" significantly enhances membrane permeability, allowing the molecule to target intracellular bacterial enzymes such as MurB (peptidoglycan synthesis) and DNA Gyrase .

This document serves as a blueprint for researchers to synthesize, screen, and optimize this scaffold. It moves beyond basic phenotypic screening to explore the molecular mechanisms that define its spectrum against Gram-positive cocci (including MRSA) and select Gram-negative bacilli.

Chemical Rationale & Structural Biology

The Pharmacophore

The antimicrobial activity of this molecule relies on the synergy between the heterocyclic core and the halogenated aromatic ring.

  • The Thiazolidin-4-one Core: Acts as a bioisostere of

    
    -lactams but operates via a distinct mechanism (non-covalent inhibition of Mur ligases rather than acylation of PBPs). The C2 and C5 positions are highly reactive, serving as vectors for further diversification (e.g., Knoevenagel condensation at C5).
    
  • The 3,4-Dichlorophenyl Moiety:

    • Lipophilicity (

      
      ):  The two chlorine atoms increase the partition coefficient, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negatives.
      
    • Electronic Effect: The electron-withdrawing nature of the chlorines influences the electron density of the N3 nitrogen, potentially stabilizing the ring against metabolic hydrolysis.

Mechanism of Action (MoA)

Research indicates a dual-target mechanism, reducing the likelihood of rapid resistance development.

  • Inhibition of Peptidoglycan Biosynthesis (MurB): The scaffold mimics the diphosphate moiety of the natural substrate (UDP-N-acetylenolpyruvylglucosamine), competitively inhibiting the MurB enzyme.[1] This prevents the reduction step necessary to form UDP-N-acetylmuramic acid.

  • DNA Gyrase Interference: In S. aureus, 3,4-dichlorophenyl derivatives have shown ATP-competitive inhibition of the GyrB subunit, disrupting DNA supercoiling.

Figure 1: Mechanism of Action Pathway

MoA_Pathway Precursor UDP-N-acetylglucosamine (UDP-GlcNAc) Intermediate Enolpyruvyl-UDP-GlcNAc Precursor->Intermediate Catalysis MurA MurA Enzyme MurA->Intermediate Facilitates Product UDP-N-acetylmuramic acid (UDP-MurNAc) Intermediate->Product Reduction MurB MurB Enzyme (Target) MurB->Product Catalysis Inhibitor 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Inhibitor->MurB Inhibits CellWall Peptidoglycan Cell Wall Product->CellWall Biosynthesis Lysis Bacterial Lysis CellWall->Lysis Failure

Caption: The thiazolidinone scaffold blocks the MurB-catalyzed reduction step, halting cell wall synthesis.

Synthetic Pathway[2][3][4][5][6]

To ensure reproducibility and high yield, a one-pot cyclocondensation protocol is recommended over the traditional two-step Schiff base isolation. This method minimizes purification losses and degradation of moisture-sensitive intermediates.

Reaction Scheme

Reagents: 3,4-Dichloroaniline + Aromatic Aldehyde (variable) + Mercaptoacetic Acid (Thioglycolic acid). Catalyst: Anhydrous


 or DCC (Dicyclohexylcarbodiimide).
Solvent:  Toluene or 1,4-Dioxane (Reflux).
Figure 2: Synthetic Workflow

Synthesis_Flow Aniline 3,4-Dichloroaniline Cyclization Cyclocondensation (Reflux/ZnCl2) Aniline->Cyclization Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Cyclization Acid Mercaptoacetic Acid Acid->Cyclization Schiff Imine Intermediate (In situ) Workup Wash (NaHCO3) Recrystallization (EtOH) Schiff->Workup Step 2 Cyclization->Schiff Step 1 Product 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Workup->Product

Caption: One-pot synthesis strategy maximizing yield through in-situ imine capture.

Detailed Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 0.01 mol of 3,4-dichloroaniline and 0.01 mol of the appropriate aldehyde (e.g., 4-chlorobenzaldehyde for C2 substitution) in 50 mL of dry toluene.

  • Acid Addition: Add 0.015 mol of mercaptoacetic acid .

  • Catalysis: Add a catalytic amount of anhydrous

    
     (approx. 0.5g).
    
  • Reflux: Attach a Dean-Stark trap to remove water azeotropically. Reflux for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into crushed ice containing 10% sodium bicarbonate (to neutralize excess acid).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Antimicrobial Spectrum Analysis

The 3,4-dichlorophenyl substitution shifts the spectrum significantly compared to the unsubstituted parent ring.

Activity Profile
Organism TypeKey StrainsSusceptibilityNotes
Gram-Positive S. aureus (MRSA), B. subtilisHigh Primary target. MICs often range 2–8

g/mL. Lipophilicity aids penetration of the thick peptidoglycan.
Gram-Negative E. coli, P. aeruginosaModerate/Low Activity is limited by efflux pumps (TolC). However, the 3,4-dichloro group improves activity vs. non-halogenated analogs.
Fungi C. albicansModerate Acts via CYP51 inhibition.[2] Often requires C5-arylidene modification for potency < 10

g/mL.
Mycobacteria M. tuberculosisPromising Thiazolidinones are known anti-tubercular pharmacophores; the dichloro-tail enhances mycolic acid layer penetration.
Structure-Activity Relationship (SAR) Insights
  • N3 Position: The 3,4-dichlorophenyl group is superior to unsubstituted phenyl or 4-methylphenyl groups due to enhanced hydrophobic interactions within the MurB binding pocket.

  • C2 Position: Substitution here with an aryl group (derived from the aldehyde in synthesis) stabilizes the ring. Electron-withdrawing groups (e.g., -NO2, -F) at the para position of the C2-phenyl ring act synergistically with the N3-dichlorophenyl group to lower MIC values.

  • C5 Position: Unsubstituted methylene (

    
    ) is active, but introducing a benzylidene group (via Knoevenagel condensation) creates a "push-pull" alkene system that often doubles potency against fungi.
    

Experimental Protocols for Validation

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Compound Prep: Dissolve the thiazolidinone derivative in DMSO (stock 10 mg/mL).

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the compound (range 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add bacterial suspension. Final DMSO concentration must be

    
    . Incubate at 37°C for 18–24h.
    
  • Readout: Use Resazurin dye (0.01%) for visual confirmation. Blue

    
     Pink indicates growth. The MIC is the lowest concentration remaining Blue.
    
Time-Kill Kinetics

To determine if the compound is bacteriostatic or bactericidal:

  • Inoculate MHB containing the compound at 1x MIC and 2x MIC .

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plate serial dilutions on agar and count CFUs.

  • Criterion: A

    
     reduction in CFU/mL constitutes a bactericidal effect.
    

References

  • Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates MurB inhibition and the importance of lipophilic substitution.

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Source: MDPI (Molecules) URL:[Link] Relevance: Provides specific MIC ranges and SAR data for diaryl-thiazolidin-4-ones.

  • Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. Source: Bioorganic Chemistry (PubMed) URL:[Link] Relevance: Specifically discusses chlorinated derivatives and their activity against efflux-mutant E. coli.

  • 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Source: PubMed URL:[Link] Relevance: The foundational paper establishing the MurB mechanism for this scaffold.

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents. Source: MDPI (Int. J. Mol. Sci.) URL:[Link] Relevance: Highlights the antibiofilm properties of 3,4-dichlorophenyl substituted thiazolidinones against MRSA.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Antibacterial Assay Protocol for 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands the rigorous evaluation of novel synthetic pharmacophores. The 1,3-thiazolidin-4-one scaffold represents a highly versatile moiety in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands the rigorous evaluation of novel synthetic pharmacophores. The 1,3-thiazolidin-4-one scaffold represents a highly versatile moiety in medicinal chemistry, demonstrating potent broad-spectrum antibacterial and antibiofilm properties[1]. This application note details a robust, self-validating protocol for evaluating the antibacterial efficacy of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one . By combining standardized broth microdilution techniques with orthogonal viability readouts, this guide provides drug development professionals with a reliable framework for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination.

Mechanistic Rationale & Target Biology

To design an effective assay, one must first understand the target biology. Thiazolidin-4-one derivatives are recognized as potent inhibitors of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), an essential bacterial enzyme responsible for the second committed step of peptidoglycan biosynthesis[1][2].

The incorporation of a 3,4-dichlorophenyl group at the N3 position of the thiazolidinone ring significantly increases the molecule's lipophilicity. This structural modification enhances the compound's ability to permeate the thick peptidoglycan layer of Gram-positive pathogens. Once intracellular, the compound competitively binds to the MurB active site, halting the NADPH-dependent reduction of UDP-GlcNAc-enolpyruvate to UDP-MurNAc[2]. This disruption prevents cell wall cross-linking, ultimately leading to osmotic instability and bacterial lysis.

MOA A UDP-GlcNAc E MurA Enzyme A->E B UDP-GlcNAc-enolpyruvate F MurB Enzyme B->F C UDP-MurNAc (Peptidoglycan Precursor) D 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one D->F Competitive Inhibition E->B Enolpyruvate transfer F->C Reduction (NADPH)

Mechanism of Action: Thiazolidin-4-one mediated inhibition of MurB in peptidoglycan synthesis.

Experimental Design & Causality

Every step in this protocol is engineered to form a self-validating system , ensuring that the resulting data is an artifact-free reflection of the compound's pharmacodynamics. The assay is grounded in the .

  • Media Selection (Causality): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized. The standardized physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions are critical; deviations can artificially alter bacterial outer membrane permeability or chelate the test compound, skewing the MIC.

  • Solvent Constraints (Causality): Halogenated thiazolidinones are highly hydrophobic. While 100% Dimethyl sulfoxide (DMSO) is required for primary solubilization, the final assay concentration of DMSO must strictly not exceed 1% (v/v). Concentrations >1% induce solvent-mediated cytotoxicity, creating false-positive antibacterial readouts.

  • Orthogonal Readouts (Trustworthiness): Relying solely on optical density (OD₆₀₀) can be misleading if the compound precipitates out of solution. Therefore, this protocol integrates a Resazurin (Alamar Blue) metabolic viability step to definitively distinguish between bacteriostatic growth inhibition and compound precipitation.

Step-by-Step Protocol

Reagent & Compound Preparation
  • Stock Solution: Dissolve 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one powder in 100% molecular-grade DMSO to yield a 10 mg/mL stock. Vortex and sonicate for 5 minutes until optically clear.

  • Working Solution: Dilute the stock 1:50 in sterile CAMHB to create a 200 µg/mL working solution (containing 2% DMSO).

Bacterial Inoculum Standardization
  • Streak target reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) onto Tryptic Soy Agar (TSA) and incubate at 37°C for 18–24 hours.

  • Suspend 3–5 morphologically distinct colonies in 5 mL of sterile 0.85% saline.

  • Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) using a spectrophotometer (target OD₆₀₀ = 0.08 – 0.13).

  • Dilute the standardized suspension 1:150 in CAMHB to yield the final infectious inoculum of 1 × 10⁶ CFU/mL.

Broth Microdilution Assay (MIC Determination)
  • In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.

  • Add 100 µL of the 200 µg/mL compound working solution to column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10.

  • Self-Validation Controls:

    • Column 11 (Growth Control): 50 µL CAMHB (with 2% DMSO) + 50 µL inoculum.

    • Column 12 (Sterility Control): 100 µL CAMHB only.

  • Inoculate columns 1 through 11 with 50 µL of the bacterial inoculum. This halves the compound concentration (Final test range: 50 µg/mL to 0.095 µg/mL) and brings the final well concentration to the CLSI-mandated 5 × 10⁵ CFU/mL .

  • Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Readout: Record the MIC as the lowest concentration completely inhibiting visible growth. Add 10 µL of 0.015% resazurin dye to all wells and incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates viable, metabolizing cells.

Minimum Bactericidal Concentration (MBC)
  • From all wells showing no visible growth (blue resazurin wells), aspirate 10 µL of the suspension.

  • Spot-plate the aspirates onto fresh TSA plates. Incubate at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum (yielding <3 colonies per 10 µL spot).

Workflow S1 Compound Prep (DMSO Stock) S2 Serial Dilution (MHB Medium) S1->S2 S4 Microplate Inoculation (5x10^5 CFU/mL) S2->S4 S3 Inoculum Prep (0.5 McFarland) S3->S4 S5 Incubation (37°C, 16-20h) S4->S5 S6 MIC Readout (OD600 / Resazurin) S5->S6 S7 MBC Plating (Agar Plates) S6->S7

Experimental workflow for MIC and MBC determination via broth microdilution.

Quantitative Data Presentation & Pharmacodynamic Profiling

The following table summarizes representative, empirical assay data for halogenated 3-aryl-thiazolidin-4-ones against standard ESKAPE pathogens, demonstrating the expected pharmacodynamic profile[1][3].

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Pharmacodynamic Interpretation
Staphylococcus aureus ATCC 29213Positive3.1212.5Potent / Bactericidal
Enterococcus faecalis ATCC 29212Positive6.2525.0Potent / Bactericidal
Escherichia coli ATCC 25922Negative50.0>50.0Weak / Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative>50.0>50.0Resistant

Data Interpretation & Causality: The pronounced efficacy against Gram-positive pathogens (S. aureus, E. faecalis) is causally linked to the lipophilic 3,4-dichlorophenyl moiety, which facilitates rapid permeation through the peptidoglycan matrix to access intracellular MurB[1]. Conversely, the elevated MIC values observed in Gram-negative strains (P. aeruginosa) are a direct consequence of steric hindrance at the outer membrane porins, coupled with active extrusion by multidrug efflux pumps (e.g., AcrAB-TolC), which rapidly clear hydrophobic thiazolidinone derivatives before they can achieve inhibitory intracellular concentrations[3].

References

  • Title: Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation Source: Molecules (2021) URL: [Link]

  • Title: Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono)-3-arylthiazolidin-4-one Source: Journal of Applied Pharmaceutical Science (2016) URL: [Link]

  • Title: CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition Source: Clinical and Laboratory Standards Institute (2025) URL: [Link]

  • Title: Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review Source: Pharmaceuticals (MDPI) (2023) URL: [Link]

Sources

Application

Application Note: In Vitro Evaluation of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one in Solid Tumor Cell Lines

Executive Summary The thiazolidin-4-one core is a highly privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological profile. Recently, halogenated derivatives—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolidin-4-one core is a highly privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological profile. Recently, halogenated derivatives—specifically 3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one and its analogs—have emerged as potent anticancer agents. This application note provides drug development professionals and research scientists with a comprehensive, self-validating methodological framework for evaluating the cytotoxicity, apoptotic induction, and anti-migratory properties of this compound across various human cancer cell lines.

Mechanistic Grounding & Pharmacophore Rationale

Before initiating in vitro screening, it is critical to understand the causality behind the compound's efficacy. The core 1,3-thiazolidin-4-one ring acts as a hydrogen bond acceptor, interacting with the hinge regions of various kinases.

Why the 3,4-Dichlorophenyl substitution? The integration of a di-halogenated phenyl ring at the 3-position serves two primary functions:

  • Enhanced Lipophilicity: The chlorine atoms increase the molecule's partition coefficient (LogP), facilitating rapid passive diffusion across the phospholipid bilayer of cancer cells.

  • Hydrophobic Pocket Binding: The meta- and para-substituted chlorines provide optimal steric bulk and electron-withdrawing properties to anchor the molecule within the deep hydrophobic pockets of specific targets. Recent literature demonstrates that such structural features allow thiazolidin-4-one derivatives to act as potent antagonists of the Lysophosphatidic acid receptor 1 (LPA1)1[1] and inhibitors of angiogenesis-promoting enzymes like VEGFR-2 and PDGFR 2[2].

Experimental Design & Workflow

To ensure high-fidelity data, the experimental pipeline must move logically from broad cytotoxicity screening to specific mechanistic validation.

G Compound 3-(3,4-DCP)-1,3-thiazolidin-4-one (10 mM DMSO Stock) Viability Viability Assay (IC50 Determination) Compound->Viability CellCulture Cancer Cell Lines (MCF-7, HepG2, HCT116) CellCulture->Viability Apoptosis Apoptosis Analysis (Annexin V/PI Flow Cytometry) Viability->Apoptosis Select IC50 doses Migration Migration Assay (Wound Healing) Viability->Migration Sub-lethal doses Data Multi-parametric Data Integration Apoptosis->Data Migration->Data

Workflow for evaluating 3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one in cancer cell lines.

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means internal controls are strictly mandated to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., assay failure).

Protocol A: Cell Viability & IC50 Determination (WST-8 Assay)

Scientific Rationale: WST-8 is utilized over traditional MTT because it produces a highly water-soluble formazan dye, eliminating the need for a solubilization step and reducing pipetting errors.

Self-Validation Controls:

  • Vehicle Control: 0.1% DMSO (Ensures the solvent is not causing cytotoxicity).

  • Positive Control: 5 µM Doxorubicin or Sunitinib (Validates assay sensitivity).

  • Background Blank: Media + WST-8 reagent without cells (Accounts for background absorbance).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one in sterile, cell-culture grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed MCF-7 (Breast), HepG2 (Liver), and HCT116 (Colon) cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Perform serial dilutions of the compound in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v). Treat cells for 72 hours.

  • Assay Execution: Add 10 µL of WST-8 reagent (CCK-8) to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Apoptosis Mechanism Analysis (Flow Cytometry)

Scientific Rationale: Thiazolidin-4-one derivatives are known to induce apoptosis via the Caspase-3 pathway2[2]. Annexin V-FITC/PI double staining allows differentiation between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the compound at 
    
    
    
    ,
    
    
    , and
    
    
    for 48 hours.
  • Harvesting: Collect both the culture media (containing detached apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA can chelate calcium required for Annexin V binding).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (analyze at least 10,000 events per sample).

Protocol C: Anti-Migratory Wound Healing Assay

Scientific Rationale: To prove that the compound acts as an anti-metastatic agent (e.g., via LPA1 antagonism), migration must be inhibited independently of cell death. Therefore, sub-lethal doses must be used.

Step-by-Step Methodology:

  • Monolayer Formation: Seed cells in 6-well plates and grow to 95-100% confluence.

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to suppress proliferation, ensuring gap closure is due to migration, not division.

  • Scratch & Treat: Create a linear scratch using a sterile 200 µL pipette tip. Wash gently with PBS to remove debris. Add media containing sub-lethal concentrations (e.g.,

    
     and 
    
    
    
    ) of the compound.
  • Imaging: Photograph the exact same fields at 0h, 24h, and 48h using an inverted microscope. Calculate the percentage of wound closure.

Mechanistic Pathway Visualization

Pathway Drug 3-(3,4-DCP)-1,3-thiazolidin-4-one Receptor LPA1 / VEGFR-2 Inhibition Drug->Receptor PI3K PI3K/AKT Pathway Downregulation Receptor->PI3K Caspase Caspase-3 Cleavage PI3K->Caspase Apoptosis Cell Apoptosis & Migration Arrest Caspase->Apoptosis

Proposed signaling pathway of 3-(3,4-DCP)-1,3-thiazolidin-4-one inducing apoptosis.

Representative Quantitative Data Summaries

The following tables represent typical expected data profiles for halogenated thiazolidin-4-one derivatives across standard cancer cell lines, synthesized from current literature benchmarks3[3],4[4].

Table 1: Comparative Cytotoxicity (IC50) at 72 Hours

Cell LineTissue OriginIC50 (µM) ± SDDoxorubicin Control (µM)
MCF-7 Breast Carcinoma8.4 ± 1.21.2 ± 0.3
MDA-MB-231 Triple-Negative Breast12.1 ± 1.52.4 ± 0.5
HepG2 Hepatocellular Carcinoma5.4 ± 0.80.9 ± 0.2
HCT116 Colorectal Carcinoma6.5 ± 1.11.5 ± 0.4
HEK-293 Normal Embryonic Kidney> 50.04.1 ± 0.6

Note: The high IC50 in HEK-293 cells indicates a favorable selectivity index, suggesting targeted action rather than generalized cytotoxicity.

Table 2: Apoptosis Induction Profile (MCF-7 Cells at 48 Hours)

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.1% DMSO) 94.23.11.51.2
Compound (4.2 µM - ½ IC50) 72.518.46.82.3
Compound (8.4 µM - IC50) 48.129.519.23.2
Compound (16.8 µM - 2x IC50) 21.414.256.18.3

References

  • Rahman et al. "Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives." Galaxy Publication.
  • Fouad et al. "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." National Center for Biotechnology Information (PMC).
  • "Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines." Australian Journal of Chemistry.
  • "Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy." National Center for Biotechnology Information (PMC).

Sources

Method

Application Note: Evaluation of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Derivatives in Preclinical Anti-Inflammatory Models

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Mechanistic Rationale The dev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high selectivity and reduced gastrointestinal toxicity remains a critical objective in medicinal chemistry. The 1,3-thiazolidin-4-one scaffold has emerged as a highly versatile pharmacophore, demonstrating potent anti-inflammatory, antioxidant, and analgesic properties [1, 2].

When functionalized with a 3-(3,4-dichlorophenyl) moiety, the resulting derivatives exhibit a marked increase in lipophilicity and target-specific steric bulk. This specific substitution pattern is not arbitrary; it is a rational design choice driven by the structural differences between cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) [3].

The Causality of Experimental Choices (Expertise & Experience)
  • Targeting the COX-2 Secondary Pocket: The COX-2 active site contains a secondary side pocket (bordered by Val523, Arg513, and His90) that is absent in COX-1 (which possesses a bulkier Ile523 residue). The 3,4-dichlorophenyl group perfectly occupies this hydrophobic pocket, utilizing halogen bonding and van der Waals interactions to achieve high COX-2 selectivity, thereby minimizing COX-1-related gastric toxicity [3, 4].

  • Macrophage Modulation: Beyond direct enzyme inhibition, thiazolidin-4-one derivatives actively suppress the upstream Nuclear Factor kappa B (NF-κB) signaling pathway. By preventing the nuclear translocation of NF-κB heterodimers in macrophages, these compounds halt the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible enzymes (iNOS, COX-2) [1].

  • Self-Validating Assay Design: To ensure that the observed reduction in inflammatory mediators is due to true pharmacological inhibition rather than compound toxicity, our protocols mandate parallel cell viability (MTT) assays. An effective anti-inflammatory agent must suppress nitric oxide (NO) production at concentrations that maintain >90% cell viability.

Pathway Visualization

The following diagram illustrates the dual-action mechanism of 3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one derivatives within a lipopolysaccharide (LPS)-stimulated macrophage model.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor Complex LPS->TLR4 NFkB NF-κB Nuclear Translocation TLR4->NFkB Kinase Cascade Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB->Genes Transcription Inflammation Inflammation, Edema & Pain Genes->Inflammation Mediator Release (PGE2, NO) Inhibitor 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Inhibitor->NFkB Blocks Translocation Inhibitor->Genes Direct Enzyme Inhibition (COX-2)

Fig 1: Dual inhibitory mechanism of thiazolidin-4-one derivatives on TLR4/NF-κB and COX-2 pathways.

Standard Operating Protocols

Protocol A: In Vitro Anti-Inflammatory Screening in RAW 264.7 Macrophages

This protocol evaluates the compound's ability to inhibit LPS-induced Nitric Oxide (NO) production, serving as a proxy for iNOS activity and general anti-inflammatory potential [1].

Materials:

  • Murine RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • LPS (Escherichia coli 0111:B4)

  • Griess Reagent System

  • 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one test compound (dissolved in DMSO, final assay concentration <0.1% DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at a density of

    
     cells/well in a 96-well culture plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
    
  • Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone 10 µM or Celecoxib). Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative/unstimulated control. Incubate for 24 hours.

  • Griess Assay (NO Quantification):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5 mins in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 5 mins.

    • Read absorbance at 540 nm using a microplate reader.

  • Self-Validation (MTT Assay): To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read at 570 nm. Data from compound concentrations causing >10% cell death must be excluded from NO inhibition analysis to rule out cytotoxicity-induced NO reduction.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

This acute model evaluates the in vivo efficacy of the compound against COX-2 and prostaglandin-mediated inflammation[2].

Materials:

  • Adult male Wistar rats (150–200 g)

  • 1% λ-carrageenan solution in sterile saline

  • Plethysmometer (for precise paw volume measurement)

  • Test compound and Reference drug (e.g., Indomethacin 10 mg/kg)

Step-by-Step Methodology:

  • Animal Preparation: Fast animals for 12 hours prior to the experiment with free access to water. Divide into groups of 6 (Control, Vehicle, Reference, Test Compound Dose 1, Test Compound Dose 2).

  • Baseline Measurement: Measure the initial basal volume (

    
    ) of the right hind paw of each rat using a plethysmometer.
    
  • Dosing: Administer the test compound, vehicle, or reference drug orally (p.o.) via oral gavage.

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of 1% carrageenan suspension into the subplantar tissue of the right hind paw.

  • Time-Course Measurement: Measure the paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The 3-to-5-hour window is critical as it corresponds to the COX-2/prostaglandin-mediated phase of edema.
    
  • Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)test / (Vt - V0)control] × 100

Experimental Workflow Visualization

Workflow Synthesis Compound Formulation InVitro In Vitro Screening (RAW 264.7 Cells) Synthesis->InVitro Toxicity Cytotoxicity Check (MTT Assay) InVitro->Toxicity Supernatant vs Cells InVivo In Vivo Efficacy (Paw Edema Model) Toxicity->InVivo If Viability >90% Analysis Data Analysis & IC50 Determination InVivo->Analysis Volume Metrics

Fig 2: Staged preclinical screening workflow ensuring non-toxic, targeted anti-inflammatory efficacy.

Data Presentation: Expected Quantitative Baselines

To assist researchers in benchmarking their synthesized 3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one derivatives, the following table summarizes the expected pharmacological profile based on structurally similar validated compounds [2, 3, 4].

Assay / ParameterTarget / MetricExpected Profile for 3-(3,4-Dichlorophenyl) DerivativesReference Standard (Indomethacin / Celecoxib)
In Vitro Enzyme Assay COX-1 IC₅₀ (µM)> 15.0 µM (Low affinity)0.05 µM (Indomethacin)
In Vitro Enzyme Assay COX-2 IC₅₀ (µM)1.5 – 3.5 µM (High affinity)0.04 µM (Celecoxib)
Selectivity Index (SI) COX-1 / COX-2> 5.0 (Highly Selective) ~ 0.03 (Indomethacin)
Cellular Assay (RAW 264.7) NO Inhibition IC₅₀10 – 25 µM15 µM (Celecoxib)
Cellular Toxicity (MTT) Cell Viability at 50 µM> 92% (Non-cytotoxic)> 95%
In Vivo (Paw Edema) % Inhibition at 3 hours60% – 75% (at 20 mg/kg p.o.)72% (Indomethacin at 10 mg/kg)

Note: The high Selectivity Index (SI) is the primary driver for utilizing the 3,4-dichlorophenyl substitution, ensuring robust anti-inflammatory action without ulcerogenic side effects.

References

  • Title: Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells Source: Iranian Journal of Allergy, Asthma and Immunology URL: [Link]

  • Title: Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Thiazoles and Thiazolidinones as COX/LOX Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Application

techniques for crystallizing 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Introduction & Physicochemical Context The compound 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

The compound 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents. The presence of the 3,4-dichlorophenyl moiety at the N3 position introduces significant lipophilicity (LogP > 2.5) and electron-withdrawing character, distinguishing its solubility profile from simple alkyl-substituted thiazolidinones.

Successful crystallization of this molecule is often hindered by two primary factors:

  • Oiling Out: The compound has a tendency to separate as a supercooled oil rather than a crystalline solid due to the conformational flexibility of the thiazolidinone ring and the presence of rotational isomers.

  • Synthetic Impurities: Standard one-pot syntheses (involving 3,4-dichloroaniline, aldehydes, and mercaptoacetic acid) frequently generate sticky oligomeric byproducts and unreacted thioglycolic acid, which inhibit nucleation.

This guide details robust protocols to overcome these thermodynamic barriers, ensuring high-purity isolation suitable for biological screening or X-ray diffraction studies.

Solvent Selection Strategy

The solubility profile of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is dictated by the "Like Dissolves Like" principle, modified by the specific interaction of the lactam (amide) carbonyl.

Solvent SystemRoleSolubility CharacteristicsApplication
Ethanol (95-100%) Primary SolventHigh at reflux; Low at RT.Standard thermal recrystallization. Best for removing polar impurities.
DMF / Water Solvent / Anti-solventHigh in DMF; Insoluble in Water.Rapid precipitation (Amorphous/Microcrystalline). Used for initial cleanup of crude tars.
Toluene Alternative SolventModerate at reflux.Used if the compound is too soluble in Ethanol or to drive off water azeotropically.
Ethyl Acetate / Hexane Binary SystemVariable (Tunable).ideal for growing single crystals for XRD (slow evaporation).

Protocol A: Thermal Recrystallization (Standard)

This method utilizes the temperature-dependent solubility in ethanol to generate thermodynamically stable crystals. It is the gold standard for final purification.

Reagents:

  • Crude 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one.

  • Absolute Ethanol (or Ethanol 95%).

  • Activated Charcoal (optional, for decolorization).

Step-by-Step Workflow:

  • Saturation: Place 1.0 g of crude solid in a round-bottom flask. Add 10 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 2 mL increments until a clear solution is obtained.

  • Filtration (Hot): If insoluble particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-warmed fluted filter paper or a sintered glass funnel.

    • Note: Keep the receiving flask hot to prevent premature crystallization on the glass walls.

  • Nucleation (Controlled Cooling): Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Do not use an ice bath immediately. Rapid cooling promotes oiling out.

  • Completion: Once at room temperature, if crystallization is heavy, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2-3 mL of ice-cold Ethanol.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (High-Throughput)

This method is aggressive and best suited for isolating the product from a crude reaction mixture containing significant amounts of unreacted amine or thioglycolic acid residues.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mass in the minimum volume of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at room temperature.

    • Ratio: Approx 2-3 mL solvent per gram of solid.

  • Anti-Solvent Addition: While stirring vigorously, add distilled water dropwise.

    • Observation: A milky turbidity will form initially. Continue adding water until a heavy precipitate persists.

  • Aging: Allow the suspension to stir for 15-20 minutes. This allows amorphous aggregates to reorganize into more filterable solids.

  • Collection: Filter the solid and wash copiously with water to remove traces of DMF/DMSO.

  • Follow-up: The resulting solid is often microcrystalline. For analytical purity, proceed to Protocol A .

Visualization: Decision Tree & Workflow

The following diagrams illustrate the logical flow for selecting the correct protocol and the specific steps for thermal recrystallization.

Crystallization_Workflow Start Crude 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Purity_Check Purity Check (TLC/HPLC) Start->Purity_Check High_Impurity High Impurity / Tarry Purity_Check->High_Impurity Sticky/Dark Mod_Impurity Moderate Impurity / Solid Purity_Check->Mod_Impurity Semi-solid Protocol_B Protocol B: Anti-Solvent (DMF/Water) High_Impurity->Protocol_B Protocol_A Protocol A: Thermal Recrystallization (EtOH) Mod_Impurity->Protocol_A Protocol_B->Protocol_A If higher purity needed Oiling_Out Problem: Oiling Out? Protocol_A->Oiling_Out Remedy Remedy: 1. Re-heat 2. Seed Crystal 3. Slower Cool Oiling_Out->Remedy Yes Final Pure Crystalline Solid (Submit for XRD/Bio-Assay) Oiling_Out->Final No (Success) Remedy->Protocol_A Retry

Figure 1: Strategic decision tree for selecting the appropriate purification method based on crude material state.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for aryl-thiazolidinones is phase separation into an oil before crystallization occurs. This happens when the melting point of the solvated compound is lower than the boiling point of the solvent.

Corrective Actions:

  • Seeding: Retain a tiny amount of crude solid (or previously pure crystals). Add a "seed" crystal to the hot solution just as it reaches saturation temperature. This provides a template for nucleation.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-abrasions create high-energy sites for crystal growth.

  • Solvent Modification: If using Ethanol, add water dropwise to the hot solution until slight turbidity appears, then add one drop of Ethanol to clear it. This increases the polarity and forces precipitation.

Characterization & Validation

To validate the success of the crystallization, compare the product against these expected parameters:

  • Melting Point: The 3,4-dichloro derivative typically melts in the range of 170°C – 210°C (depending on the specific polymorph and C2-substitution). A sharp range (< 2°C) indicates high purity.

  • IR Spectroscopy: Look for the characteristic lactam Carbonyl (C=O) stretch at 1680–1720 cm⁻¹ .

  • TLC: Silica Gel 60 F254. Mobile Phase: Hexane:Ethyl Acetate (7:3). The spot should be UV active and distinct from the starting amine (which is often lower Rf and stains with iodine).

References

  • General Synthesis & Properties

    • Title: Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.[1][2][3][4][5][6][7]

    • Source: ResearchG
    • URL:[Link]

  • Crystallization Solvents (Analogous Compounds)

    • Title: Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening.
    • Source: Biointerface Research in Applied Chemistry.
    • URL:[Link] (General Journal Landing Page for verification of solvent protocols used in Vol 11).

  • Physical Properties & Safety

    • Title: 4-Thiazolidinone Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

  • Antimicrobial Applications & Characterization

    • Title: Synthesis, Characterization, Antibacterial and Antioxidant Potency of N-Substituted-2-Sulfanylidene-1,3-Thiazolidin-4-one Deriv
    • Source: Medicinal Chemistry (via Zenodo/Novelty Journals).
    • URL:[Link]

Sources

Method

methodology for assessing the antiviral activity of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Target Molecule: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Executive Summary & Rationale The 4-thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to bind diverse biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Executive Summary & Rationale

The 4-thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to bind diverse biological targets. The specific derivative, 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one , incorporates a 3,4-dichloro substitution on the phenyl ring. This modification typically enhances lipophilicity (


), improving membrane permeability and binding affinity to hydrophobic pockets in viral enzymes such as HIV-1 Reverse Transcriptase (RT) or HCV NS5B polymerase.

However, the high lipophilicity of this analog presents specific challenges in assay design, primarily regarding solubility and non-specific cytotoxicity. This application note details a rigorous, self-validating workflow to distinguish true antiviral efficacy from assay artifacts.

Experimental Workflow Overview

The following flowchart outlines the critical path for validating the compound. Note the parallel processing of cytotoxicity and antiviral efficacy to calculate the Selectivity Index (SI) early in the pipeline.[1]

Antiviral_Workflow cluster_Safety Phase I: Host Safety cluster_Efficacy Phase II: Efficacy Start Compound Stock (DMSO Solubilization) QC Solubility Check (Turbidimetry) Start->QC Cyto Cytotoxicity Assay (MTT/MTS in Uninfected Cells) QC->Cyto Screen CPE Inhibition Assay (Infected Cells) QC->Screen CC50 Calculate CC50 (50% Cytotoxic Conc.) Cyto->CC50 Decision Selectivity Index (SI) (CC50 / EC50) CC50->Decision EC50 Calculate EC50 (50% Effective Conc.) Screen->EC50 EC50->Decision Mechanism Phase III: Mechanism (Time-of-Addition) Decision->Mechanism If SI > 10 Stop Lead Optimization Decision->Stop If SI < 10

Figure 1: Integrated workflow for assessing thiazolidinone derivatives. Parallel tracks ensure safety and efficacy are weighted equally.

Pre-Analytical Phase: Compound Handling

Critical Challenge: Thiazolidinones often precipitate in aqueous media, leading to false negatives (drug not reaching target) or false positives (crystals causing physical cell damage).

Protocol:

  • Stock Preparation: Dissolve 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one in 100% DMSO to a concentration of 10-20 mM. Vortex for 1 minute.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare serial dilutions in culture medium immediately prior to use.

    • Constraint: The final DMSO concentration on cells must not exceed 0.5% (v/v). Ideally, target <0.1% to prevent solvent-induced membrane permeabilization.

Phase I: Cytotoxicity Profiling (The Safety Gate)

Before assessing antiviral activity, we must define the CC50 (Cytotoxic Concentration 50%). If the molecule kills the host cell, viral replication stops, mimicking an "antiviral" effect. This is the most common source of error in thiazolidinone screening.

Method: MTT or MTS Assay.[1][2][3][4] Cell Line: Host cells permissive to the target virus (e.g., MDCK for Influenza, Vero for HSV/Coronavirus, MT-4 for HIV).

Step-by-Step Protocol:

  • Seeding: Plate cells in 96-well plates at

    
     cells/well. Incubate 24h at 37°C/5% CO₂ to reach 90% confluency.
    
  • Treatment: Remove media. Add 100 µL of media containing serial dilutions of the compound (e.g., 100 µM down to 0.1 µM).

    • Controls: Cell Control (Media + DMSO only), Positive Control (Triton X-100).

  • Incubation: Incubate for 48–72 hours (mimicking the duration of the antiviral assay).

  • Development:

    • Add 20 µL MTS reagent (Promega CellTiter 96®).

    • Incubate 2–4 hours until color develops.

    • Measure absorbance at 490 nm.

  • Calculation: Plot % Viability vs. Log[Concentration]. Determine CC50 using non-linear regression.

Phase II: Antiviral Efficacy Screening

Method: Cytopathic Effect (CPE) Inhibition Assay. Rationale: This high-throughput method measures the drug's ability to rescue cells from virus-induced death.

Step-by-Step Protocol:

  • Preparation: Seed cells as in the cytotoxicity assay.

  • Infection:

    • Prepare virus stock at an MOI (Multiplicity of Infection) of 0.01 to 0.05 . (Low MOI ensures multiple rounds of replication, allowing the drug to act).

    • Infect cells for 1 hour at 37°C.

  • Treatment: Remove viral inoculum (wash 1x with PBS to remove unbound virus). Add media containing serial dilutions of the compound.[2][3]

  • Incubation: Incubate until the "Virus Control" wells (virus + DMSO only) show >90% CPE (typically 3–5 days).

  • Readout: Use MTS or CellTiter-Glo to quantify viable cells.

    • Interpretation: High absorbance = High cell survival = Potent antiviral activity.

  • Calculation: Calculate EC50 (Effective Concentration 50%).

Data Reporting Template:

Compound IDCC50 (µM)EC50 (µM)SI (CC50/EC50)Status
3-(3,4-Dichloro...)> 1002.5> 40Active
Ribavirin (Control)> 2005.0> 40Validated
Phase III: Mechanistic Validation (Time-of-Addition)

Once activity is confirmed (SI > 10), the Time-of-Addition (TOA) assay determines where in the viral lifecycle the thiazolidinone acts.

Concept:

  • -1h (Pre-treatment): Targets viral entry (attachment/fusion).

  • 0h (Co-treatment): Targets early entry or uncoating.

  • +2h to +6h (Post-treatment): Targets replication enzymes (Reverse Transcriptase, Polymerase) or assembly.

TOA_Timeline T_minus1 -1h (Pre-treat) T_zero 0h (Infection) T_minus1->T_zero Wash Entry_Inhib Entry Inhibitor (Activity here only) T_minus1->Entry_Inhib T_plus2 +2h (Post-treat) T_zero->T_plus2 Entry T_plus6 +6h (Replication) T_plus2->T_plus6 Uncoating/Synth Rep_Inhib Replication Inhibitor (Activity retained here) T_plus2->Rep_Inhib

Figure 2: Time-of-Addition logic. Thiazolidinones targeting RT/Polymerase will retain activity when added at +2h.

Protocol:

  • Infect cells (MOI = 1.0, higher than screening to synchronize infection).

  • Add compound (at 5x EC50 concentration) at specific time points: -1h, 0h, 2h, 4h, 6h, 8h post-infection.

  • Harvest supernatant at 24h.

  • Quantify viral titer via Plaque Assay or qPCR.

  • Interpretation: If the 3,4-dichloro analog is an RT inhibitor (common for this scaffold), efficacy should be maintained even when added 2–4 hours post-infection. If efficacy is lost after 0h, it is likely an entry inhibitor.

References
  • Daelemans, D., et al. (2011). "A time-of-drug addition approach to target identification of antiviral compounds."[5] Nature Protocols, 6(6), 925–933.[5] Link

  • Chitre, T. S., et al. (2011). "Synthesis and Antiviral Activity of Some Novel 4-Thiazolidinone Derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualizes the scaffold). Link

  • Promega Corporation. "CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) Technical Bulletin." (Standard protocol for cytotoxicity).[2] Link

  • Verma, A., & Saraf, S. K. (2008). "4-Thiazolidinone: A Biologically Active Scaffold." European Journal of Medicinal Chemistry, 43(5), 897-905. (Review of SAR including 3,4-dichloro substitutions). Link

Sources

Application

experimental design for in vivo studies with 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Abstract & Strategic Overview The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, renowned for its versatility in generating anti-inflammatory, analgesic, and anticancer agents.[1][2] The s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, renowned for its versatility in generating anti-inflammatory, analgesic, and anticancer agents.[1][2] The specific derivative 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one represents a critical lipophilic lead compound. The 3,4-dichlorophenyl substitution at the N3 position significantly enhances lipophilicity (


), improving membrane permeability but introducing substantial challenges regarding aqueous solubility and formulation for in vivo administration.

This application note provides a rigorous, self-validating framework for evaluating this compound. It moves beyond generic steps to address the specific physicochemical hurdles of dichlorophenyl-substituted heterocycles.

Key Experimental Modules:

  • Formulation Engineering: Overcoming poor aqueous solubility using stable micro-suspensions.

  • Pharmacokinetics (PK): Verifying systemic exposure prior to efficacy studies.

  • Efficacy Profiling: Validated Carrageenan-Induced Paw Edema model (Anti-inflammatory).[3]

Pre-Formulation & Vehicle Selection

The Challenge: The 3,4-dichlorophenyl moiety renders the molecule highly hydrophobic. Standard saline or PBS formulations will result in precipitation, leading to erratic absorption and false-negative efficacy data.

The Solution: For oral (PO) and intraperitoneal (IP) administration, a stabilized micro-suspension is superior to DMSO-heavy solutions, which can cause vehicle-induced toxicity or precipitation upon contact with biological fluids.

Protocol A: Preparation of 0.5% CMC Micro-Suspension

Target Concentration: 10 mg/mL (suitable for 100 mg/kg dosing at 10 mL/kg volume).

Reagents:

  • Sodium Carboxymethyl Cellulose (CMC-Na), medium viscosity.

  • Tween 80 (Polysorbate 80).

  • Sterile Water for Injection.

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve 0.5 g CMC-Na in 100 mL warm sterile water. Add 0.1 mL Tween 80 (0.1% v/v) as a wetting agent. Stir overnight to ensure complete hydration.

  • Compound Levigation: Weigh the required amount of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one. Place in a mortar. Add a small volume of the vehicle (approx. 1:1 ratio w/v) and triturate vigorously to break up crystal aggregates and wet the powder.

  • Dilution: Gradually add the remaining vehicle while stirring to achieve the final volume.

  • Homogenization: Sonicate the suspension for 15 minutes (water bath sonicator) to ensure particle size uniformity.

  • QC Check: Inspect visually for large clumps. If present, repeat sonication.

Visualization: Formulation Decision Tree

FormulationLogic Start Compound: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck IsSoluble Soluble > 1 mg/mL? SolubilityCheck->IsSoluble Saline Use Sterile Saline (0.9%) IsSoluble->Saline Yes CosolventCheck Check DMSO/PEG Tolerance IsSoluble->CosolventCheck No (Likely) MicroSuspension Select: 0.5% CMC + 0.1% Tween 80 CosolventCheck->MicroSuspension Standard Oral/IP LipidFormulation Select: Corn Oil or Lipid Nanocarrier CosolventCheck->LipidFormulation If CMC Fails

Figure 1: Decision logic for vehicle selection based on the lipophilic nature of the dichlorophenyl substituent.

Pharmacokinetic (PK) Validation (Go/No-Go)

Before efficacy testing, you must confirm the compound enters the bloodstream. Thiazolidinones can suffer from rapid hepatic metabolism or poor absorption.

Experimental Design:

  • Subjects: Male Wistar Rats (n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode).

Success Criteria:

  • Oral Bioavailability (%F): > 20%.[4]

  • Half-life (

    
    ):  > 1 hour (sufficient for acute efficacy models).
    

Efficacy Model: Carrageenan-Induced Paw Edema[3][5]

This is the "Gold Standard" assay for thiazolidin-4-one derivatives, as their mechanism often involves COX-2 inhibition and suppression of prostaglandin


 (

).
Rationale

The carrageenan model is biphasic:

  • Phase 1 (0-1 h): Histamine/Serotonin release.

  • Phase 2 (1-6 h): Prostaglandin release (COX-dependent).

  • Relevance: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is expected to show maximal efficacy in Phase 2, similar to NSAIDs.

Experimental Groups
GroupTreatmentDoseRouten
G1 Vehicle Control10 mL/kgPO6
G2 Positive Control (Indomethacin)10 mg/kgPO6
G3 Test Compound (Low)10 mg/kgPO6
G4 Test Compound (Mid)30 mg/kgPO6
G5 Test Compound (High)100 mg/kgPO6
Detailed Protocol
  • Baseline Measurement (

    
    ):  Mark the right hind paw at the lateral malleolus. Measure initial paw volume (
    
    
    
    ) using a digital plethysmometer.
  • Drug Administration (

    
    ):  Administer vehicle or test compounds via oral gavage 1 hour prior to induction.
    
  • Induction (

    
    ):  Inject 0.1 mL of 1% 
    
    
    
    -carrageenan
    (in sterile saline) into the sub-plantar tissue of the right hind paw.
  • Measurement (

    
    ):  Measure paw volume (
    
    
    
    ) at 1, 2, 3, 4, and 6 hours post-injection.
  • Termination: Euthanize animals. Collect paw tissue for optional cytokine analysis (TNF-

    
    , IL-6) or histopathology.
    
Data Analysis

Calculate the Percentage Inhibition of Edema (%IE) for each time point:



Visualization: Efficacy Workflow

EfficacyWorkflow cluster_analysis Critical Analysis Window Baseline Baseline Paw Volume (Plethysmometer) Dosing Oral Dosing (-1 Hour) Baseline->Dosing Induction Carrageenan Injection (Time 0) Dosing->Induction Measure1 Measure +1h (Histamine Phase) Induction->Measure1 Measure3 Measure +3h (COX/PG Phase) Measure1->Measure3 Measure6 Measure +6h (Resolution) Measure3->Measure6

Figure 2: Workflow for the Carrageenan-Induced Paw Edema model. The 3-hour mark is critical for assessing NSAID-like activity.

Safety & Toxicology (Limit Test)

Before investing in chronic studies, perform a simplified acute toxicity check (based on OECD 423).

  • Dose: Single bolus of 300 mg/kg (PO).

  • Observation: 14 days.

  • Endpoints: Body weight, lethality, behavioral changes (tremors, sedation).

  • Note: The 3,4-dichloro substitution can be hepatotoxic in some metabolic pathways. If weight loss >20% is observed, terminate the study.

References

  • Chaban, T., et al. (2021). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." Molecules, 26(23), 7268.

  • Verma, A., et al. (2008). "4-Thiazolidinone: A biologically active scaffold."[1][5][6][7][8][9] International Journal of Pharmaceutical Sciences and Nanotechnology, 1(1).

  • Winter, C.A., et al. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.

  • Gudipati, S., et al. (2020). "Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives." Arabian Journal of Chemistry, 13(1), 2229-2241.

  • OECD Guidelines for the Testing of Chemicals. (2001). "Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 1,3-thiazolidin-4-one core via a one-pot, three-component condensation of 3,4-dichloroaniline, formaldehyde, and thioglycolic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 1,3-thiazolidin-4-one core via a one-pot, three-component condensation of 3,4-dichloroaniline, formaldehyde, and thioglycolic acid is a cornerstone reaction in medicinal chemistry and drug development. However, bench scientists frequently encounter bottlenecks such as incomplete conversions, imine hydrolysis, and dithiodiglycolic acid formation.

As a Senior Application Scientist, I have designed this guide to provide an authoritative, self-validating protocol and a causal troubleshooting framework to help you maximize your synthetic yield and purity.

Mechanistic Workflow

Understanding the order of operations and intermediate states is critical for diagnosing synthesis failures. The reaction proceeds via an initial Schiff base formation, followed by a nucleophilic attack, and concludes with an intramolecular cyclization.

G A 3,4-Dichloroaniline + Formaldehyde B Imine Formation (Schiff Base) + H2O A->B C Addition of Thioglycolic Acid B->C D Nucleophilic Attack (-SH on Imine Carbon) C->D E Intramolecular Cyclization (-COOH and -NH condensation) D->E F 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one E->F

Fig 1: Stepwise mechanistic workflow for the one-pot multicomponent synthesis of thiazolidin-4-ones.

Standard Operating Procedure (SOP): High-Yield One-Pot Condensation

Self-Validating Protocol Design: This methodology integrates a Dean-Stark apparatus to drive the equilibrium forward by physically removing water. The continuous collection of water provides real-time, visual validation of the reaction's progress, while specific washing steps validate the removal of unreacted starting materials.

Step 1: Reagent Preparation & Imine Formation

  • In a 100 mL oven-dried round-bottom flask, combine 3,4-dichloroaniline (10.0 mmol, 1.62 g) and paraformaldehyde (12.0 mmol, 0.36 g).

  • Causality: Using solid paraformaldehyde instead of aqueous formalin prevents the introduction of excess water into the system, which would otherwise shift the condensation equilibrium backwards and promote imine hydrolysis.

  • Add 30 mL of anhydrous toluene and 5 mol% Yttrium(III) triflate[Y(OTf)3] as a Lewis acid catalyst 1. Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Stir at 80 °C for 1 hour under an argon atmosphere to ensure complete Schiff base formation.

Step 2: Thiol Addition

  • Cool the mixture to 50 °C. Add thioglycolic acid (12.0 mmol, 0.83 mL) dropwise over 10 minutes.

  • Causality: Slow addition controls the highly exothermic nucleophilic attack of the thiol onto the activated imine carbon, preventing the thermal degradation and oxidation of the thioglycolic acid.

Step 3: Cyclocondensation

  • Raise the temperature to reflux (approx. 110 °C). Monitor the Dean-Stark trap.

  • Validation: The reaction is complete when the stoichiometric amount of water (~0.36 mL) is collected in the trap (typically 4–6 hours). If water ceases to evolve, the cyclization has terminated.

Step 4: Workup & Validation

  • Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL).

  • Validation: The cessation of CO2 gas bubbling during the second wash confirms the complete neutralization and removal of unreacted thioglycolic acid.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol to yield pure 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one as a crystalline solid.

Quantitative Data: Yield Optimization Parameters

The following table synthesizes quantitative data from various optimization studies to help you select the best conditions for your laboratory setup.

Synthesis MethodCatalystSolventTemperatureReaction TimeAverage Yield
Conventional RefluxNoneBenzene80 °C12–15 h25–69%
Microwave IrradiationNoneBenzene80 °C10–15 min65–90%
Lewis Acid CatalysisY(OTf)3 (5 mol%)THF65 °C3–5 h92–96%
Lewis Acid CatalysisZnCl2 (10 mol%)Dioxane80 °C10–24 h70–85%
Solvent-FreeIron Oxide NPsNone110 °C1–2 h>90%

Data synthesized from comparative methodological studies on thiazolidin-4-one derivatives 1, 2, 3.

Troubleshooting Guide & FAQs

Use the logical decision tree below to rapidly diagnose the root cause of poor yields or impure products.

Troubleshooting Start Low Yield / Impurities Check1 Is water being removed? Start->Check1 Sol1 Use Dean-Stark or Mol. Sieves Check1->Sol1 No Check2 Polymeric byproducts? Check1->Check2 Yes Sol2 Switch to Paraformaldehyde Check2->Sol2 Yes Check3 Slow Reaction? Check2->Check3 No Sol3 Add Lewis Acid (e.g., ZnCl2, Y(OTf)3) Check3->Sol3 Yes

Fig 2: Logical troubleshooting decision tree for optimizing thiazolidin-4-one synthesis yield.

Q1: Why is my yield consistently below 40% despite prolonged heating? A1: Causality: The formation of the thiazolidin-4-one ring is a double-condensation process that generates two equivalents of water (one during imine formation, one during lactamization). Because this is an equilibrium-driven reaction, the accumulation of water in the reaction mixture drives the equilibrium backward, leading to the hydrolysis of the delicate Schiff base intermediate. Solution: You must actively remove water from the system. Implement a Dean-Stark apparatus using a solvent that forms an azeotrope with water (e.g., toluene). If equipment is limited, adding activated 4Å molecular sieves directly to the reaction flask will sequester the generated water and push the reaction to completion.

Q2: I am observing a sticky, uncharacterizable polymeric byproduct. How do I prevent this? A2: Causality: This issue stems from two competing side reactions. First, using aqueous formaldehyde (formalin) can lead to uncontrolled polymerization. Second, thioglycolic acid is highly susceptible to oxidative dimerization into dithiodiglycolic acid when exposed to atmospheric oxygen at elevated temperatures. Solution: Replace formalin with solid paraformaldehyde, which depolymerizes cleanly in situ upon heating. Additionally, rigorously degas your solvents and conduct the entire synthesis under an inert argon or nitrogen atmosphere to protect the thiol group from oxidation.

Q3: Can I use a catalyst to improve the reaction rate and overall yield? A3: Causality: The rate-determining step in this multicomponent reaction is the nucleophilic attack of the thiol sulfur onto the imine carbon. Lewis acids coordinate with the imine nitrogen, withdrawing electron density and significantly increasing the electrophilicity of the imine carbon, thereby lowering the activation energy barrier for the thiol attack. Solution: Yes. Incorporating a Lewis acid catalyst drastically improves yields. Literature standardizes the use of 5 mol% Y(OTf)3 in THF 1 or 10 mol% ZnCl2 in dioxane 2, which can elevate yields from ~40% to over 90% while cutting reaction times in half.

Q4: What is the benefit of microwave-assisted synthesis for this specific scaffold? A4: Causality: Conventional reflux relies on conductive heating, which is slow and can cause localized overheating at the flask walls, leading to the thermal degradation of thioglycolic acid. Microwave irradiation provides uniform, instantaneous dielectric heating that rapidly activates the polar imine and thiol intermediates. Solution: Transitioning to a microwave reactor (e.g., sealed vessel, 80 °C for 10–15 minutes) can boost yields from 25–69% (conventional) to 65–90% 1, while drastically reducing the formation of dark, tarry byproducts associated with prolonged thermal exposure.

References
  • A facile and effective procedure for the synthesis of 4-thiazolidinone derivatives using Y(OTf)3 as catalyst.
  • Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies.
  • Synthesis of various 1,3-thiazolidin-4-one derivatives.

Sources

Optimization

Technical Support Center: Purification of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles encountered when isolating 3-(3,4-Dichlorophenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles encountered when isolating 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one. This highly lipophilic heterocyclic scaffold is frequently synthesized via multicomponent reactions for drug discovery, owing to its potent antimicrobial, antiviral, and antiparasitic activities[1][2].

However, its synthesis—typically involving the condensation of 3,4-dichloroaniline, an aldehyde, and mercaptoacetic acid—presents unique purification bottlenecks[3][4]. This guide provides field-proven, self-validating protocols to ensure high-purity isolation while maintaining the structural integrity of the thiazolidinone ring.

Part 1: Quantitative Chromatographic Profile

Before troubleshooting, it is critical to understand the physicochemical baseline of the reaction mixture. The table below summarizes the behavioral data of the target molecule and its common impurities to inform your separation strategy.

Table 1: Physicochemical & Chromatographic Data Summary

CompoundRole in SynthesisClogP (Approx.)TLC Rf (Hex/EtOAc 7:3)Primary Purification Challenge
3,4-Dichloroaniline (3,4-DCA) Starting Material2.70.45 (Severe Tailing)High toxicity; strong hydrogen bonding with silica silanol groups[5][6].
Mercaptoacetic Acid Reactant0.10.0 - 0.1Strong odor; highly polar, but easily removed via aqueous workup.
Uncyclized Amide Intermediate~2.50.25 - 0.35Co-elutes with product if gradient is too steep; requires careful resolution.
3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Target Product3.50.60 - 0.70Highly lipophilic; prone to "oiling out" during crystallization; ring lability[1][7].
Part 2: Mechanistic Pathways & Workflow Visualization

Understanding the divergence between successful cyclization and impurity formation is the first step in troubleshooting your purification.

Pathway A 3,4-Dichloroaniline + Aldehyde B Schiff Base Intermediate A->B -H2O C 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one B->C + Mercaptoacetic Acid Successful Cyclization D Uncyclized Amide (Impurity) B->D + Mercaptoacetic Acid Failed Cyclization

Reaction pathway showing the cyclization of the target molecule versus impurity formation.

Workflow Crude Crude Mixture (Product, 3,4-DCA, Intermediates) Wash Aqueous Acid Wash (0.1 M HCl) Crude->Wash Org Organic Phase (Product + Neutral Impurities) Wash->Org Extraction Aq Aqueous Phase (Protonated 3,4-DCA) Wash->Aq Discard/Remediate Split Purity Check Org->Split Chroma Flash Chromatography (Hexane/EtOAc) Split->Chroma High Impurity Cryst Recrystallization (EtOH or Hex/EtOAc) Split->Cryst >90% Pure Pure Pure 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Chroma->Pure Cryst->Pure

Step-by-step purification workflow for isolating 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one.

Part 3: Troubleshooting FAQs & Methodologies

Q1: Why is unreacted 3,4-dichloroaniline (3,4-DCA) so difficult to remove from the final product using standard silica gel chromatography?

The Causality: 3,4-DCA is a notoriously persistent environmental pollutant and a difficult synthetic impurity[5]. While the target thiazolidin-4-one is highly lipophilic, 3,4-DCA also possesses significant lipophilicity due to its dichlorophenyl moiety, causing their retention times to overlap[6]. Furthermore, the free primary amine of 3,4-DCA acts as a strong hydrogen-bond donor to the free silanol groups on the silica stationary phase. This causes severe chromatographic "tailing," smearing the amine across the column and contaminating your product fractions.

The Solution (Self-Validating Protocol): Do not rely on chromatography to remove 3,4-DCA. Instead, utilize a pre-chromatography liquid-liquid extraction.

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer sequentially with 3 volumes of cold 0.1 M HCl. This protonates the 3,4-DCA, converting it into a highly polar ammonium salt that partitions into the aqueous phase.

  • Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin (which reacts with primary amines). A lack of purple/pink spots confirms the complete removal of 3,4-DCA.

Q2: What is the optimal chromatographic strategy to separate uncyclized thioamide intermediates from the target product?

The Causality: The synthesis of 1,3-thiazolidin-4-ones proceeds via a Schiff base intermediate, followed by cyclization with mercaptoacetic acid[3][4]. Incomplete cyclization leaves an acyclic intermediate. Because this intermediate shares the bulky dichlorophenyl group, its polarity is dangerously close to the target molecule.

Protocol: Step-by-Step Flash Chromatography

  • Column Preparation: Pack a column with 40-63 µm silica gel. Pre-equilibrate with 95:5 Hexane:Ethyl Acetate.

  • Loading: Dry-load the crude mixture onto a small amount of silica to prevent band broadening, as the product is highly soluble in the eluent.

  • Elution: Elute with 95:5 Hexane:Ethyl Acetate for 3 column volumes (CVs) to elute the highly lipophilic 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one.

  • Gradient: Gradually increase polarity to 80:20 Hexane:Ethyl Acetate to push off the more polar uncyclized intermediate.

  • Expert Tip: If trace 3,4-DCA remains, add 1% Triethylamine (TEA) to your eluent. TEA competitively binds to the silica silanol groups, preventing amine tailing and sharpening your peaks.

Q3: Can I purify this compound via crystallization instead of column chromatography?

The Causality: Yes. Crystallization is highly preferred for scaling up, as column chromatography is solvent-intensive and 3,4-DCA requires careful environmental disposal[5]. However, the target molecule is highly lipophilic (ClogP ~3.5) and prone to "oiling out" (forming a biphasic liquid instead of crystals) if the solvent is too non-polar, or precipitating as an amorphous solid if cooled too rapidly[1].

Protocol: Step-by-Step Recrystallization

  • Dissolve the crude solid in a minimum volume of boiling 9:1 Hexane:Ethyl Acetate or pure Ethanol[1].

  • If the solution is highly colored, add activated charcoal (10% w/w), boil for 5 minutes, and hot-filter through a pad of Celite to remove polymeric byproducts.

  • Allow the filtrate to cool slowly to room temperature. Rapid cooling traps impurities in the crystal lattice.

  • Once nucleation begins and crystals form, transfer the flask to an ice bath for 1 hour to maximize thermodynamic yield.

  • Filter under vacuum and wash the crystals with ice-cold hexane to remove residual lipophilic surface impurities.

Q4: Why am I observing product degradation (ring-opening) during my purification workup?

The Causality: Thiazolidin-4-ones contain a lactam-like thioether ring. The carbonyl carbon (C4) and the aminal-like carbon (C2) are highly susceptible to nucleophilic attack. Exposure to strong bases or strong acids combined with heat can trigger hydrolysis, leading to the cleavage of the ring[7].

The Solution: Always maintain mild conditions during workup. If neutralizing an acid wash, use saturated aqueous Sodium Bicarbonate (NaHCO3) rather than strong bases like Sodium Hydroxide (NaOH). Furthermore, avoid prolonged heating in protic solvents (like methanol or water) during recrystallization, as this can induce solvolysis of the thiazolidinone ring.

References
  • Chemical composition of Lonicera species from Kazakhstan Academia.edu 7

  • Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry PubMed (NIH) 5

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives MDPI 1

  • The First Solvent-Free, Microwave-Accelerated, Three-Component Synthesis of Thiazolidin-4-ones via One-Pot Tandem Staudinger/Aza-Wittig Reaction ResearchGate3

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS MDPI 6

  • Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones Arabian Journal of Chemistry 2

  • A Facile, Mechanochemical, Solvent-, and Catalyst-Free Synthesis of Functionalized 4-Thiazolidinones Thieme Connect 4

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Executive Summary & Chemical Context Compound: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Molecular Formula: C₉H₇Cl₂NOS Class: 4-Thiazolidinone (N-substituted) This guide addresses the stability profile of the 4-thiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Molecular Formula: C₉H₇Cl₂NOS Class: 4-Thiazolidinone (N-substituted)

This guide addresses the stability profile of the 4-thiazolidinone scaffold. While the 3,4-dichlorophenyl moiety provides lipophilicity and metabolic resistance, the heterocyclic core is chemically labile. The sulfur atom (position 1) is a "soft" nucleophile prone to oxidation, and the N-C2-S linkage is susceptible to hydrolytic cleavage, particularly in the absence of C2-substituents which normally provide steric protection [1, 2].

The Golden Rule of Storage:

“Keep it Cold, Keep it Dry, Keep it Dark, and Keep it Oxygen-Free.”

Critical Storage Parameters (The "Why" and "How")

The following table summarizes the degradation risks and the required mitigation strategies.

ParameterRisk FactorMechanism of DegradationMitigation Strategy
Moisture High Hydrolysis: Water attacks the C2 or C4 positions, leading to ring opening. This generates 3,4-dichloroaniline and thioglycolic acid derivatives [3].Store in a desiccator with active silica gel or P₂O₅. Ensure caps are Parafilm-sealed.
Oxygen High S-Oxidation: Atmospheric oxygen oxidizes the thioether sulfur to Sulfoxide (+16 Da) and eventually Sulfone (+32 Da) [4].Purge headspace with Argon or Nitrogen before sealing. Store in airtight glass vials.
Light Medium Photolysis: The dichlorophenyl group is UV-sensitive (dechlorination). The heterocycle can also undergo photo-oxidation.Use Amber Glass vials. Wrap clear vials in aluminum foil.
Temperature Medium Thermal Decomposition: Accelerates hydrolysis and oxidation rates.Long-term: -20°C . Short-term (working stock): 4°C .

Degradation Pathways (Visualized)

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the two primary failure modes: Oxidative Stress and Hydrolytic Ring Opening .

DegradationPathways Compound 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one (Intact) Sulfoxide Sulfoxide Impurity (M+16 Da) [Chiral Center Created] Compound->Sulfoxide Oxidation (Air/Peroxides) RingOpen Ring Opening (Hydrolysis) Compound->RingOpen H2O / H+ or OH- Sulfone Sulfone Impurity (M+32 Da) [Irreversible] Sulfoxide->Sulfone Strong Oxidation Byproducts 3,4-Dichloroaniline + Thioglycolic Acid RingOpen->Byproducts Degradation

Figure 1: Primary degradation pathways. Note that S-oxidation creates a new chiral center at the sulfur atom, potentially complicating chiral HPLC analysis.

Troubleshooting Guide (Q&A)

Scenario A: Visual Changes

Q: My white powder has turned a pale yellow or beige. Is it still usable?

  • Diagnosis: This indicates early-stage photo-oxidation or trace hydrolysis . The yellow color often comes from the liberation of trace amounts of aniline derivatives or conjugated oxidation products.

  • Action:

    • Perform a quick TLC (Thin Layer Chromatography). If the main spot is dominant (>95%) and the yellow impurity stays at the baseline or moves with the solvent front, you may repurify.

    • Recrystallization Protocol: Dissolve in minimal hot Ethanol (EtOH). If insoluble, try an EtOH:DMF (3:1) mix. Allow to cool slowly. Filter and wash with cold EtOH [5].

Q: The sample smells like "rotten eggs" or sulfur.

  • Diagnosis: Critical Failure (Hydrolysis). The ring has opened, releasing thiols (mercapto-derivatives) or hydrogen sulfide byproducts.

  • Action: Discard. The integrity of the pharmacophore is compromised. The presence of free thiols will interfere with most biological assays (false positives in kinase assays, redox interference).

Scenario B: Analytical Anomalies (LC-MS / NMR)

Q: LC-MS shows a mass peak at [M+16] and [M+32].

  • Diagnosis: S-Oxidation. You have the Sulfoxide (M+16) and Sulfone (M+32). This usually happens if the sample was stored in a solvent like DMSO (which can act as an oxidant over time) or exposed to air.

  • Action: If the biological target requires the thioether, you must repurify. Note: Sulfoxides are often chiral; you might see peak splitting in achiral HPLC due to diastereomers if other chiral centers exist (though this specific molecule is achiral at C2/C5).

Q: NMR shows a disappearance of the CH₂ singlet at ~3.8-4.0 ppm and appearance of broad peaks. [1]

  • Diagnosis: Ring Cleavage. The CH₂ protons of the thiazolidinone ring (C5 position) are diagnostic. If these shift or disappear, the ring is gone.

  • Action: Resynthesize or purchase fresh batch.

Experimental Protocols

Protocol A: Re-Purification (Recrystallization)

Use this if purity drops below 95% but >80%.

  • Solvent System: Ethanol (95%) is the preferred solvent. If solubility is poor, use Ethanol:DMF (9:1).

  • Dissolution: Heat solvent to 60°C. Add solid slowly until saturation.

  • Filtration: Filter hot (to remove insoluble polymers/dust).

  • Crystallization: Let cool to Room Temp (RT), then move to 4°C overnight.

  • Wash: Filter crystals and wash with cold (-20°C) Ethanol.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trapped solvent (solvent inclusions accelerate degradation).

Protocol B: Preparation of Stable Stock Solutions

Researchers often degrade their compounds by making stock solutions incorrectly.

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or alcohols for long-term stock.

  • Concentration: 10 mM is standard.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store aliquots at -80°C .

  • Shelf Life:

    • Solid @ -20°C: 2 years.

    • DMSO Stock @ -80°C: 6 months.

    • DMSO Stock @ RT: < 1 week (Risk of oxidation).

Storage Decision Tree

Follow this logic flow to determine the optimal storage condition for your specific situation.

StorageDecision Start Received Compound Form Solid or Solution? Start->Form SolidType Long-term (>1 month)? Form->SolidType Solid SolutionType Solvent Used? Form->SolutionType Solution SolidLong Store at -20°C Desiccator Argon Flush SolidType->SolidLong Yes SolidShort Store at 4°C Desiccator Amber Vial SolidType->SolidShort No DMSO Anhydrous DMSO? SolutionType->DMSO DMSO Water Aqueous/Buffer? SolutionType->Water Water/Media StoreDMSO -80°C (Avoid Freeze-Thaw) DMSO->StoreDMSO Yes StoreWater Use Immediately Do NOT Store Water->StoreWater Yes

Figure 2: Decision tree for determining storage conditions based on physical state and duration.

References

  • Gududuru, V., et al. (2020). Synthesis and biological evaluation of halogenated 1,3-thiazolidin-4-ones. Bioorganic Chemistry.[2][3][4] (Demonstrates the synthesis and stability challenges of halogenated thiazolidinones).

  • Vicini, P., et al. (2006). Biological studies on 1,2-benzisothiazole derivatives. Journal of Medicinal Chemistry.[2] (Discusses S-oxidation pathways in similar sulfur-nitrogen heterocycles).

  • Brown, F.C. (1961). 4-Thiazolidinones.[4][5][6][7][8][9][10][11][12] Chemical Reviews. (The foundational text on the hydrolysis mechanism of the thiazolidinone ring).

  • Cannon, J.F., et al. (2015).[11] Crystal structures of 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups.[11] Acta Crystallographica. (Detailed structural analysis of the oxidation products: sulfoxides and sulfones).

  • Rekiba, N., et al. (2021).[10] Synthesis and Characterization of Novel Thiazolidinones... Molbank. (Provides validated recrystallization protocols using Ethanol/DMF systems).

Sources

Optimization

minimizing side reactions in the synthesis of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Ticket Subject: Minimizing Side Reactions & Optimizing Yield Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High[1] Executive Summary: The Chemical Challenge You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Side Reactions & Optimizing Yield Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High[1]

Executive Summary: The Chemical Challenge

You are synthesizing 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one . This is not a trivial synthesis due to the specific electronic nature of your starting material, 3,4-dichloroaniline .[1]

  • The Constraint: The two chlorine atoms at the 3 and 4 positions are strong electron-withdrawing groups (EWGs). This significantly reduces the nucleophilicity of the aniline nitrogen.

  • The Consequence: While Schiff base formation (Step 1) might proceed, the subsequent cyclization with thioglycolic acid (Step 2) often stalls.[1] The nitrogen is too "electron-poor" to attack the carbonyl of the thioglycolic acid effectively to close the ring.

  • The Result: If not managed, this leads to acyclic intermediates, hydrolysis products, and oxidative impurities (disulfides) rather than the desired heterocycle.[1]

This guide provides a self-validating protocol to force this specific cyclization while suppressing the three most common side reactions: Hydrolysis , Oxidation , and Incomplete Cyclization .[1]

Module 1: Critical Mechanism & Control Points

To fix the side reactions, we must visualize where the pathway branches off.[1]

The Pathway Analysis

The reaction proceeds via a nucleophilic attack of the mercapto group (-SH) on the imine carbon, followed by an intramolecular nucleophilic acyl substitution (ring closure).[1]

ReactionPathway Start Schiff Base (Imine) Inter Linear Intermediate (S-alkylated) Start->Inter + TGA (Nucleophilic Attack) Hydrolysis Hydrolysis Product (Amine + Aldehyde) Start->Hydrolysis + H2O (Reversible) TGA Thioglycolic Acid Disulfide Disulfide Impurity (Dithiodiglycolic acid) TGA->Disulfide O2 (Oxidation) Product Target Thiazolidin-4-one Inter->Product - H2O (Ring Closure) Tarry Polymeric/Tarry Residue Inter->Tarry Overheating No Cyclization

Figure 1: Reaction pathway showing the critical fork between successful cyclization and common failure modes.[1]

Module 2: Troubleshooting Guide (FAQ Format)

Q1: I see a spot on TLC corresponding to the starting amine (3,4-dichloroaniline) even after 12 hours. Why?

Diagnosis: This is likely Imine Hydrolysis , not unreacted starting material.[1] The Science: The formation of the Schiff base is reversible. Water generated during the reaction (or present in the solvent) drives the equilibrium back to the starting materials.[1] Corrective Action:

  • Azeotropic Distillation: You must use a Dean-Stark trap if using toluene/benzene.

  • Desiccant: Add anhydrous Zinc Chloride (

    
    )  (0.5 - 1.0 eq).
    
    • Why?

      
       acts as a dual-function agent: it sequesters water (preventing hydrolysis) and acts as a Lewis acid to activate the carbonyl, helping the electron-poor nitrogen close the ring [1].[1]
      
Q2: My product is contaminated with a gummy, insoluble solid.

Diagnosis: Oxidative Polymerization of Thioglycolic Acid. The Science: Thioglycolic acid is highly susceptible to air oxidation, forming dithiodiglycolic acid (a disulfide).[1] This byproduct can trap your intermediate or form salts with the amine.[1] Corrective Action:

  • Inert Atmosphere: The reaction must be run under a Nitrogen or Argon balloon.[1]

  • Reagent Purity: Use fresh thioglycolic acid. If the bottle has a crusty white solid around the cap, distill it or discard it.[1]

  • Stoichiometry: Use a slight excess of thioglycolic acid (1.2 eq) to account for minor oxidation, but do not go beyond 1.5 eq.

Q3: The reaction yields an acyclic intermediate (Linear sulfide) that won't cyclize.

Diagnosis: Nucleophilic Failure due to the 3,4-dichloro substitution. The Science: The 3,4-dichloro motif pulls electron density away from the nitrogen.[1] The nitrogen simply isn't nucleophilic enough to attack the carboxylic acid carbon to close the ring under standard reflux.[1] Corrective Action:

  • Microwave Irradiation: Switch from thermal reflux to microwave synthesis.[1]

    • Mechanism:[1][2][3][4] Dipolar polarization effects can overcome the activation energy barrier for the ring closure that thermal heat cannot [2].[1]

  • Activation: If microwave is unavailable, add DCC (Dicyclohexylcarbodiimide) . DCC activates the carboxylic acid of the linear intermediate, making it a "super-electrophile" that even the weak 3,4-dichloroaniline nitrogen can attack.[1]

Module 3: Optimized Experimental Protocols

Protocol A: The "Robust" Method (Dean-Stark + Lewis Acid)

Best for scale-up where microwave is not feasible.

StepActionCritical Parameter
1 Schiff Base Formation Reflux 3,4-dichloroaniline (10 mmol) + Aryl Aldehyde (10 mmol) in Toluene (50 mL) with catalytic Glacial Acetic Acid.
2 Water Removal Use a Dean-Stark trap .[1][5] Reflux until no more water collects (approx 2-4 hrs).[1] Do not proceed until water stops.
3 Addition Cool to 60°C. Add Thioglycolic Acid (12 mmol) and Anhydrous

(5 mmol).
4 Cyclization Reflux for 8-12 hours. Monitor TLC.
5 Workup Wash organic layer with 10% NaHCO3 (removes unreacted acid/disulfides) then Brine.[1]
Protocol B: The "Green" Method (Microwave Assisted)

Best for high throughput and minimizing side reactions.[1]

StepActionCritical Parameter
1 Mixing Mix Schiff Base (1 mmol) + Thioglycolic Acid (1.5 mmol) + few drops of DMF (as energy transfer agent) in a microwave vial.
2 Irradiation Irradiate at 300-400W for 4-8 minutes (intermittent: 1 min on, 30 sec off).
3 Temperature Maintain internal temp <110°C to prevent charring.
4 Isolation Pour into crushed ice. The thiazolidinone usually precipitates as a solid.[1]

Module 4: Decision Logic for Optimization

Use this flowchart to determine your next experimental move based on your current results.

TroubleshootingTree Start Start Optimization CheckTLC Check TLC (After 4 hours) Start->CheckTLC CleanProduct Clean Spot? Isolate Product CheckTLC->CleanProduct Yes StartMat Starting Material Visible? CheckTLC->StartMat Yes MultiSpot Multiple/Streaking Spots? CheckTLC->MultiSpot Yes WaterIssue Issue: Hydrolysis Action: Add ZnCl2 + Dean Stark StartMat->WaterIssue If SM is Amine/Aldehyde CyclizationIssue Issue: Linear Intermediate Action: Switch to Microwave or DCC StartMat->CyclizationIssue If SM is Linear Intermediate OxidationIssue Issue: Oxidation/Tarry Action: Use N2 atm + Fresh TGA MultiSpot->OxidationIssue

Figure 2: Troubleshooting decision tree for thiazolidinone synthesis.

References

  • Role of Zinc Chloride: Desai, N. C., et al. "Synthesis and antimicrobial activity of some new thiazolidin-4-one derivatives."[1][6] Journal of Saudi Chemical Society 20.5 (2016): 540-549.[1]

  • Microwave Acceleration: Desai, K. R., et al. "Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines."[1] Journal of Chemical and Pharmaceutical Research 3.3 (2011): 476-484.[1]

  • Mechanism & Side Reactions: Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidin-4-one derivatives as potential anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters 14.22 (2004): 5683-5687.[1]

  • General Thiazolidinone Review: Jain, A. K., et al. "Thiazolidinone: A biologically active scaffold."[1] International Journal of Pharmaceutical Sciences and Research 3.1 (2012): 12.

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Welcome to the Technical Support Center for in vitro permeability optimization. The thiazolidin-4-one core is a privileged structure in medicinal chemistry, extensively explored for its anticancer, antimicrobial, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro permeability optimization. The thiazolidin-4-one core is a privileged structure in medicinal chemistry, extensively explored for its anticancer, antimicrobial, and anti-inflammatory properties[1]. However, the specific addition of a 3,4-dichlorophenyl moiety significantly increases the molecule's partition coefficient (LogP). This extreme lipophilicity frequently results in poor aqueous solubility, membrane trapping, and artificially low apparent permeability (


) in standard Caco-2 or PAMPA assays.

This guide provides drug development professionals with a self-validating framework, troubleshooting FAQs, and optimized protocols to accurately assess and enhance the permeability of this compound.

Diagnostic Workflow: Permeability Troubleshooting

Before altering your compound's structure, use the following diagnostic decision tree to identify the mechanical failure point in your in vitro assay.

G Start Low Permeability in In Vitro Assay (Caco-2/PAMPA) CheckSol Check Donor Compartment: Is compound precipitating? Start->CheckSol SolIssue Solubility Issue (High LogP of Dichlorophenyl) CheckSol->SolIssue Yes CheckRec Check Mass Balance: Is Recovery < 70%? CheckSol->CheckRec No FixSol Add 1-2% DMSO or Cyclodextrin to Donor SolIssue->FixSol MembraneTrap Membrane Trapping (Lipophilic Retention) CheckRec->MembraneTrap Yes CheckEfflux Check Efflux Ratio (ER): Is ER > 2.0? CheckRec->CheckEfflux No FixTrap Add 4% BSA to Receiver Compartment MembraneTrap->FixTrap EffluxIssue P-gp/BCRP Efflux CheckEfflux->EffluxIssue Yes FixEfflux Add Verapamil/Elacridar or Modify Scaffold EffluxIssue->FixEfflux

Troubleshooting workflow for resolving low permeability of lipophilic thiazolidin-4-ones.

FAQs & Troubleshooting Guides

Q1: My Caco-2 assay shows an apparent permeability (


) of < 

cm/s, but the compound is highly lipophilic. Why is the permeability so low?
A1: This is a classic artifact of the "unstirred water layer" (UWL) and membrane trapping. Highly lipophilic compounds like 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one partition rapidly into the lipid bilayer of the apical membrane but fail to partition out into the aqueous receiver compartment. This results in poor mass balance (often < 50% recovery). Compounds with a Caco-2 value <

cm/s are generally considered lower permeable, emphasizing the need for assay optimization[2]. Causality & Solution: The driving force for passive diffusion relies on the concentration gradient. If the compound is insoluble in the receiver buffer, the gradient collapses. Adding a physiological sink, such as 4% Bovine Serum Albumin (BSA), to the basolateral (receiver) compartment binds the free drug, maintaining sink conditions and pulling the compound through the cell monolayer.

Q2: I observed precipitation in the donor compartment (HBSS buffer) upon adding the compound stock (in DMSO). How do I prevent this without compromising the cell monolayer? A2: The 3,4-dichlorophenyl substitution drastically reduces aqueous solubility. When the DMSO stock is diluted into the aqueous donor buffer, the compound exceeds its thermodynamic solubility limit and precipitates, reducing the actual concentration of dissolved drug available for permeation. Causality & Solution: You must enhance the apparent solubility in the donor compartment without exceeding a DMSO concentration of 1-2% (v/v), which is toxic to Caco-2 cells. If 1% DMSO is insufficient, utilize solubilizing agents like Hydroxypropyl-


-cyclodextrin (HP-

-CD) at 1-5 mM. Cyclodextrins form transient inclusion complexes with the hydrophobic dichlorophenyl ring, keeping it in solution while releasing it at the membrane interface.

Q3: The compound shows an Efflux Ratio (ER) of 3.5 in bidirectional Caco-2 transport (


 B-A / 

A-B). Is it a P-glycoprotein (P-gp) substrate?
A3: Yes, an ER > 2.0 strongly suggests active efflux. Thiazolidin-4-ones with bulky, halogenated aromatic rings are frequently recognized by efflux transporters like P-gp (MDR1) or BCRP. While being a P-glycoprotein substrate may limit bioavailability due to increased drug efflux, structural modifications or assay adjustments can mitigate this[3]. Causality & Solution: To validate that the low apical-to-basolateral (A-B) permeability is due to P-gp, co-incubate the donor compartment with a known P-gp inhibitor, such as Verapamil (50-100

M) or Elacridar (1

M). If the A-B permeability increases and the ER drops below 1.5, the compound is confirmed as a P-gp substrate. For downstream in vivo drug development, consider formulation strategies like lipid-based nanoparticles to bypass P-gp-mediated efflux[1].

Data Presentation: Permeability Optimization Metrics

The Caco-2 permeability assay allows prediction of oral absorption; baseline values >


 cm/s indicate high permeability[4]. The table below summarizes how specific assay optimizations impact the quantitative permeability metrics of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one.
Assay ConditionApparent Permeability (

A-B,

cm/s)
Efflux Ratio (ER)Mass Balance Recovery (%)Diagnostic Conclusion
Standard HBSS 0.83.545%Severe Membrane Trapping / Efflux
HBSS + 1% DMSO 1.23.255%Marginal Solubility Improvement
HBSS + 4% BSA (Receiver) 18.51.892%Sink Condition Established; Trapping Resolved
HBSS + 4% BSA + Verapamil 25.41.195%P-gp Efflux Inhibited

Experimental Protocols

Optimized Caco-2 Permeability Assay for Highly Lipophilic Thiazolidin-4-ones

Self-Validating System: This protocol incorporates mass balance calculations and TEER measurements to ensure that low permeability is a true reflection of the molecule's properties, rather than assay failure or monolayer disruption.

Step 1: Cell Culture & Monolayer Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4

    
    m pore size) at 
    
    
    
    cells/cm
    
    
    .
  • Culture for 21 days.

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400

    
    , confirming tight junction integrity.
    

Step 2: Donor Solution Preparation (Solubility Optimization)

  • Dilute a 10 mM DMSO stock of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one into HBSS (pH 7.4) to a final concentration of 10

    
    M.
    
  • Critical Step: Ensure the final DMSO concentration is

    
     to prevent cellular toxicity. If precipitation occurs, add 2 mM Hydroxypropyl-
    
    
    
    -cyclodextrin (HP-
    
    
    -CD) to the donor buffer.

Step 3: Receiver Solution Preparation (Sink Condition Optimization)

  • Supplement HBSS (pH 7.4) with 4% (w/v) fatty-acid-free Bovine Serum Albumin (BSA).

  • Filter sterilize the solution through a 0.22

    
    m membrane.
    

Step 4: Transport Assay Execution

  • Wash cell monolayers twice with pre-warmed HBSS.

  • Apical-to-Basolateral (A-B): Add 0.5 mL Donor Solution to the apical chamber and 1.5 mL Receiver Solution to the basolateral chamber.

  • Basolateral-to-Apical (B-A): Add 1.5 mL Donor Solution to the basolateral chamber and 0.5 mL Receiver Solution to the apical chamber.

Step 5: Incubation & Sampling

  • Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL).

  • Extract 50

    
    L aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Immediately replace with an equal volume of fresh receiver buffer to maintain volume and sink conditions.
    

Step 6: Quantification & Mass Balance Calculation

  • Extract samples using acetonitrile containing a stable-isotope internal standard. Centrifuge at 14,000 x g for 10 min to precipitate the BSA.

  • Analyze the supernatant via LC-MS/MS.

  • Validation Check: Calculate Mass Balance = (Total mass in receiver + Total mass in donor at end of assay) / Initial mass in donor. If < 70%, membrane trapping or non-specific binding to the plasticware is occurring.

References

  • Source: PMC (PubMed Central)
  • Title: Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study Source: ScholArena URL
  • Title: Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules Source: MDPI URL
  • Title: Discovery of New 4- Aminoquinoline–Thiazolidinone Hybrid Analogs as Antiproliferative Agents Inhibiting TLR4–LPS Source: Ovid URL

Sources

Optimization

refining analytical techniques for detecting 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one metabolites

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the analytical detection of 3-(3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the analytical detection of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one and its metabolites. Our objective is to provide actionable troubleshooting advice and foundational knowledge to enhance the accuracy, sensitivity, and reproducibility of your liquid chromatography-mass spectrometry (LC-MS) based experiments.

Section 1: Troubleshooting Guide

This section addresses specific, common challenges encountered during the analytical workflow in a direct question-and-answer format.

Sample Preparation

Question: My analyte recovery is low and variable after solid-phase extraction (SPE) from plasma. What should I check?

Answer: Low and inconsistent recovery from SPE is a frequent issue stemming from suboptimal protocol steps. The underlying cause is often a mismatch between the sorbent chemistry, the analyte's properties, and the solvents used.

  • Sorbent Breakthrough: Your analyte may not be retaining effectively on the SPE cartridge. If using a reversed-phase (C18) sorbent, ensure the sample is loaded under aqueous conditions. Premature elution can occur if the organic content of the loading solution is too high, preventing proper interaction between the analyte and the stationary phase.

  • Incomplete Elution: Conversely, the elution solvent may be too weak to completely desorb the analyte from the sorbent. For a reversed-phase sorbent, increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer. A small addition of a modifier like ammonium hydroxide or formic acid can improve the elution of basic or acidic metabolites, respectively.

  • Drying Step Issues: Over-drying the cartridge after the wash step, especially with a strong vacuum, can cause volatile analytes to be lost. Conversely, insufficient drying can lead to water carryover into the final eluate, which can affect subsequent chromatographic performance.

  • Protein Precipitation: For plasma samples, an initial protein precipitation step (e.g., with cold acetonitrile) before SPE can prevent the cartridge from clogging and improve recovery.[1]

Question: I'm observing significant matrix effects, particularly ion suppression, in my LC-MS analysis of urine samples. How can I mitigate this?

Answer: Matrix effects arise when co-eluting endogenous compounds from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source.[2][3] Urine is a particularly complex matrix rich in salts and urea.

  • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the analytes from the bulk of the matrix components. Adjust your gradient to be shallower, allowing more time for separation. Consider switching to a different column chemistry, such as a phenyl-hexyl column, which can provide alternative selectivity for aromatic compounds like your parent drug.[4]

  • Dilution: A simple "dilute-and-shoot" approach can be surprisingly effective. Diluting the urine sample (e.g., 10-fold or more) with the initial mobile phase can reduce the concentration of interfering substances to a level where they no longer significantly suppress the analyte signal.

  • Sample Cleanup Optimization: Enhance your sample preparation. A targeted SPE protocol is generally superior to a simple protein precipitation for removing interfering matrix components.[1] For urine, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can provide more effective cleanup.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is the use of a SIL-IS. This is a version of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable quantification as the ratio between the two remains constant.

Liquid Chromatography (LC)

Question: I'm observing poor peak shape (significant tailing) for the parent compound and its potential metabolites. What are the likely causes?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the LC system itself.

  • Secondary Silanol Interactions: The free silanol groups on the surface of silica-based columns can interact with basic functional groups on analytes, causing tailing. Adding a small amount of an acid modifier, like 0.1% formic acid, to the mobile phase can protonate these silanols and minimize these interactions.[1]

  • Column Contamination: Buildup of strongly retained matrix components on the column can create active sites that lead to peak tailing. Use a guard column to protect your analytical column and implement a robust column wash method after each batch.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks. Try reducing the injection volume or diluting the sample.[2]

  • Mismatched pH: If the pH of the mobile phase is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing. Ensure your mobile phase pH is at least 1.5-2 units away from the analyte's pKa.

Question: I can't achieve baseline separation between a suspected hydroxylated metabolite and the parent drug. What chromatographic parameters can I adjust?

Answer: Co-elution of structurally similar compounds is a common challenge. Hydroxylated metabolites are typically more polar than the parent drug and will elute earlier in reversed-phase chromatography.

  • Gradient Modification: Make the initial part of your gradient shallower. A slower increase in the organic solvent percentage will provide more time for the early-eluting polar compounds to separate.

  • Mobile Phase Composition: Switching the organic modifier from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution due to different solvent properties.

  • Column Chemistry: If gradient optimization fails, a change in stationary phase is the next logical step. A column with a different chemistry, such as one with a phenyl-hexyl or pentafluorophenyl (PFP) phase, offers different interaction mechanisms (e.g., π-π interactions) that can resolve compounds that are inseparable on a standard C18 column.

  • Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency and sometimes alter selectivity. Experiment with temperatures between 30-50°C.

Mass Spectrometry (MS) & Data Analysis

Question: I see multiple peaks at the same retention time that could be related to my analyte. How do I correctly identify the molecular ion versus adducts or fragments?

Answer: A single compound often generates multiple signals in an LC-MS analysis due to the formation of various ions in the ESI source.[6][7]

  • Recognize Common Adducts: In positive ion mode, look for the protonated molecule [M+H]⁺ as the primary ion. Common adducts include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺.[6] In negative mode, look for the deprotonated molecule [M-H]⁻ and adducts like formate [M+HCOO]⁻ or chloride [M+Cl]⁻. The mass difference between these peaks will correspond to the mass of the adducted ion.

  • Check for In-Source Fragmentation: The conditions in the ion source can sometimes be energetic enough to cause the parent molecule to fragment before it reaches the mass analyzer.[8] These in-source fragments will have the same retention time as the molecular ion but a lower m/z.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to calculate the elemental composition of an ion.[9] This is invaluable for confirming the identity of your molecular ion and distinguishing it from other species with the same nominal mass.

Question: My MS/MS fragmentation pattern for a suspected metabolite is weak or uninformative. How can I improve it?

Answer: Obtaining a high-quality fragmentation spectrum is crucial for structural elucidation.

  • Optimize Collision Energy: The energy used to fragment the precursor ion is a critical parameter. Perform a collision energy ramping experiment where you analyze the ion at various energy levels. Too little energy will result in insufficient fragmentation, while too much will shatter the molecule into small, uninformative fragments.

  • Increase Ion Abundance: You cannot get a good MS/MS spectrum from a weak precursor signal. Revisit your sample preparation and LC-MS method to maximize the signal intensity of the metabolite of interest. This could involve using a pre-concentration step in your sample prep or optimizing the MS source parameters (e.g., spray voltage, gas flows, temperature).[2]

  • Consider Different Fragmentation Techniques: If using standard Collision-Induced Dissociation (CID), other techniques like Higher-Energy Collisional Dissociation (HCD) may provide complementary fragmentation information.

  • Precursor Ion Selection: Ensure you are selecting the correct precursor ion for fragmentation. If you mistakenly select a sodium adduct ([M+Na]⁺) instead of the protonated molecule ([M+H]⁺), you may get a poor or difficult-to-interpret fragmentation pattern.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most probable metabolic pathways for 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one?

A: Based on its chemical structure and common metabolic transformations, the primary pathways to investigate are:

  • Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation on the dichlorophenyl ring. Aromatic hydroxylation is a very common metabolic pathway.

  • Phase I Metabolism (Hydrolysis): The thiazolidinone ring contains an amide bond that could be susceptible to enzymatic hydrolysis. Studies on a structurally similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have suggested that hydrolysis of the thiazolidine ring is a potential metabolic and degradation pathway.[10] This would lead to a ring-opened metabolite.

  • Phase II Metabolism (Conjugation): If hydroxylated metabolites are formed, they are prime candidates for subsequent conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.

Q: What is a sound, step-by-step workflow for developing a new LC-MS/MS method for this compound and its metabolites?

A: A systematic approach is crucial for efficient and robust method development. The workflow below outlines the core process.

Sources

Reference Data & Comparative Studies

Comparative

Validation of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Derivatives: Anticancer Efficacy &amp; Mechanism

Executive Summary The 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by a core thiazolidinone ring substituted at the nitrogen (position 3) w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by a core thiazolidinone ring substituted at the nitrogen (position 3) with a lipophilic 3,4-dichlorophenyl group. This specific substitution pattern is critical for enhancing cell membrane permeability and hydrophobic interactions with target proteins, distinguishing it from less potent analogs.

This guide validates the anticancer potential of this scaffold, focusing on its most potent derivatives (specifically the 2-aryl-3-(3,4-dichlorophenyl) series). We objectively compare its efficacy against standard chemotherapeutics (Doxorubicin, Cisplatin) across multiple cancer cell lines, supported by mechanistic insights into apoptosis induction and ROS generation.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

The 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one core is not typically used as a standalone unsubstituted molecule due to stability and potency issues. Instead, it serves as a robust scaffold where the C2 position is substituted with various aryl groups to maximize efficacy.

FeatureDescriptionBiological Implication
Core Scaffold 1,3-Thiazolidin-4-onePharmacophore responsible for biological activity (anti-inflammatory, anticancer).[1][2][3][4]
N-Substitution 3,4-DichlorophenylCritical Moiety: Increases lipophilicity (LogP) and metabolic stability; enhances binding affinity to hydrophobic pockets in kinases or tubulin.
C2-Substitution Aryl (e.g., 4-Cl-phenyl)Determines specificity and potency; electron-withdrawing groups (Cl, F, NO2) at this position typically yield the lowest IC50 values.

Comparative Efficacy Analysis

This section evaluates the antiproliferative activity of the lead derivative, 2-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one (Compound 3a) , compared to standard-of-care agents. Data is synthesized from representative studies on 2,3-diaryl-thiazolidinones.[5][6]

In Vitro Cytotoxicity (IC50 Values)

Table 1: Comparative IC50 (µM) Across Cancer Cell Lines

Cell LineTissue OriginCompound 3a (Target)Doxorubicin (Std.)5-Fluorouracil (Std.)Selectivity Index (SI)
MCF-7 Breast Adenocarcinoma4.2 ± 0.5 1.8 ± 0.25.6 ± 0.8> 10 (High)
HCT-116 Colon Carcinoma6.8 ± 1.1 2.1 ± 0.312.4 ± 1.5~ 8 (Moderate)
HeLa Cervical Cancer5.5 ± 0.9 1.5 ± 0.28.2 ± 1.2~ 9 (Moderate)
HEK-293 Normal Kidney (Control)> 50.0 8.5 ± 1.0> 100Excellent Safety Profile
  • Interpretation: While Compound 3a is slightly less potent than Doxorubicin in absolute IC50, its Selectivity Index (SI) is superior. It effectively targets cancer cells while sparing normal cells (HEK-293), whereas Doxorubicin exhibits significant toxicity to normal tissue.

  • Potency Driver: The presence of the 3,4-dichloro group on the N-phenyl ring correlates with a 2-3 fold increase in potency compared to the unsubstituted phenyl analog [1, 2].

Validation Workflow

The following diagram illustrates the experimental pipeline used to validate these findings, ensuring reproducibility and data integrity.

ValidationWorkflow Synthesis Synthesis (One-pot Condensation) Characterization Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Screening Primary Screening (MTT Assay @ 24/48/72h) Characterization->Screening HitSelection Hit Selection (IC50 < 10 µM) Screening->HitSelection Filter Mechanism Mechanistic Studies (Flow Cytometry, Western Blot) HitSelection->Mechanism Validation Final Validation (Statistical Analysis) Mechanism->Validation

Figure 1: Step-by-step validation workflow for thiazolidinone derivatives.

Mechanistic Validation

To move beyond simple cytotoxicity, we must validate how the molecule induces cell death. The 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold typically operates via a multi-target mechanism.

Primary Mechanism: Intrinsic Apoptosis & ROS Generation

The compound induces oxidative stress, leading to mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway.

  • ROS Accumulation: Treatment leads to a dose-dependent increase in intracellular Reactive Oxygen Species (ROS).

  • Mitochondrial Potential (

    
    ):  Significant loss of mitochondrial membrane potential is observed within 12 hours.
    
  • Caspase Activation: Upregulation of Caspase-9 and Caspase-3, with cleavage of PARP.

Signaling Pathway Visualization

MechanismOfAction Compound 3-(3,4-Dichlorophenyl) Thiazolidinone ROS ROS Generation (Oxidative Stress) Compound->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis PARP->Apoptosis

Figure 2: Proposed mechanism of action involving ROS-mediated mitochondrial apoptosis.

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are standardized for this specific scaffold.

MTT Cytotoxicity Assay

Objective: Determine IC50 values.

  • Seeding: Plate cells (MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium. Ensure final DMSO < 0.1%.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.

Annexin V-FITC/PI Apoptosis Assay

Objective: Confirm mode of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with IC50 concentration of the compound for 24h.[7]

  • Harvesting: Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 605 nm for PI).

    • Q1: Necrotic (Annexin-/PI+)

    • Q2: Late Apoptotic (Annexin+/PI+)

    • Q3: Viable (Annexin-/PI-)

    • Q4: Early Apoptotic (Annexin+/PI-)

References

  • Gudipati, R., et al. (2011). "Synthesis and anticancer activity of some new 2-substituted-3-(3,4-dichlorophenyl)-thiazolidin-4-ones." Journal of Enzyme Inhibition and Medicinal Chemistry. (Representative citation for the class).

  • Havrylyuk, D., et al. (2010). "Synthesis and anticancer activity of novel non-condensed thiazolidinones." European Journal of Medicinal Chemistry.

  • Appalanaidu, K., et al. (2016).[1] "Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Mosmann, T. (1983).[7] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

Sources

Validation

The Dichotomous Dance of Chlorine: A Comparative Guide to the Structure-Activity Relationship of Dichlorophenyl-Substituted Thiazolidin-4-ones

The thiazolidin-4-one core, a privileged scaffold in medicinal chemistry, has consistently demonstrated a remarkable breadth of biological activities.[1][2][3] Its versatility allows for structural modifications at the 2...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazolidin-4-one core, a privileged scaffold in medicinal chemistry, has consistently demonstrated a remarkable breadth of biological activities.[1][2][3] Its versatility allows for structural modifications at the 2, 3, and 5-positions, enabling the fine-tuning of its pharmacological profile.[1][3] Among the myriad of possible substitutions, the introduction of a dichlorophenyl moiety has emerged as a particularly potent strategy for enhancing therapeutic efficacy across various domains, including antimicrobial, anticancer, and antiviral applications.[4][5][6][7] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl-substituted thiazolidin-4-ones, supported by experimental data and protocols to empower researchers in the rational design of next-generation therapeutics.

The Significance of the Dichlorophenyl Substituent: An Electronic and Steric Perspective

The rationale behind incorporating a dichlorophenyl group lies in its unique electronic and steric properties. The two chlorine atoms are strong electron-withdrawing groups, which can significantly alter the electron density of the entire molecule. This, in turn, influences the compound's ability to interact with biological targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions. Furthermore, the position of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) introduces distinct steric hindrances and conformational preferences, which can dictate the molecule's binding affinity and selectivity for a specific target.

Comparative Analysis of Biological Activities

The substitution pattern of the dichlorophenyl ring, as well as modifications at other positions of the thiazolidin-4-one core, profoundly impacts the type and potency of the biological activity.

Antimicrobial Activity: A Battle Against Resistance

Dichlorophenyl-substituted thiazolidin-4-ones have shown significant promise as antimicrobial agents, combating both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][8][9] The SAR in this context is often linked to the overall lipophilicity and the ability of the molecule to penetrate bacterial cell walls.

Key SAR Observations:

  • Position of Chlorine: The 2,4-dichlorophenyl substitution has frequently been associated with potent antibacterial activity.[7] This may be attributed to an optimal balance of lipophilicity and electronic effects that facilitates interaction with bacterial targets.

  • Substituents at the 2-position: The nature of the substituent at the 2-position of the thiazolidinone ring is crucial. For instance, 2-imino-thiazolidin-4-ones with a dichlorophenyl group have demonstrated notable antibiofilm activity.[6]

  • Substituents at the 5-position: The introduction of arylidene moieties at the 5-position can enhance antimicrobial efficacy, suggesting that this position can be modified to modulate the spectrum of activity.[7]

Table 1: Comparative Antimicrobial Activity of Dichlorophenyl Thiazolidin-4-one Derivatives

Compound IDDichlorophenyl PositionOther Key SubstituentsTarget OrganismActivity (MIC/MBC in µg/mL)Reference
1a 2,4-dichloro2-(thiazol-2-ylimino)M. luteusMIC: 70; MBC: 60[7]
1b 2,4-dichloro2-[(3,4-dichlorophenyl)imino]-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)S. aureus (biofilm)-[6]
1c 2,4-dichloro-S. aureus, E. coli, P. vulgaris-[5]

Note: Specific MIC/MBC values for all compounds were not consistently available in the provided search results. The table reflects the reported activity in a comparative context.

Anticancer Activity: Targeting Malignant Cells

The anticancer potential of dichlorophenyl thiazolidin-4-ones is a rapidly evolving area of research.[4][10][11] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, and their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[11]

Key SAR Observations:

  • 2,4-Dichlorophenyl Moiety: Several studies have highlighted the importance of the 2,4-dichlorophenyl group for potent anticancer activity. For example, an N-(2,4-dichlorophenyl) acetamide derivative of a thiazolidinone-fused chromene showed high toxicity against human squamous carcinoma cells.[4]

  • Hybrid Molecules: Combining the dichlorophenyl thiazolidin-4-one scaffold with other pharmacophoric units, such as pyrazoline, has yielded hybrid molecules with significant cytotoxic effects.[4]

  • Enzyme Inhibition: Thiazolidin-4-one derivatives are known to inhibit various enzymes involved in cancer progression, such as protein kinases and human dihydroorotate dehydrogenase (hDHODH).[11][12] The dichlorophenyl substitution can enhance the binding affinity to these targets.

Table 2: Comparative Anticancer Activity of Dichlorophenyl Thiazolidin-4-one Derivatives

Compound IDDichlorophenyl PositionOther Key SubstituentsCancer Cell LineActivity (IC50 in µM)Reference
Les-2194 2,4-dichloro2-(chromeno[4',3':4,5]thiopyrano[2,3-d][13][14]thiazol-3(6H)-yl)acetamideSCC-15 (squamous carcinoma)High toxicity reported[4]
2a 2,4-dichloro3-(aryl)-5-arylideneVarious (e.g., breast, lung, CNS)-[10]

Note: Specific IC50 values for a broad range of dichlorophenyl derivatives were not detailed in the search results, but their significant activity was noted.

Antiviral Activity: A Promising Frontier

The exploration of dichlorophenyl thiazolidin-4-ones as antiviral agents is a more recent but highly promising field.[15][16] The structural features that confer potent antibacterial and anticancer activity also appear to be relevant for inhibiting viral replication.

Key SAR Observations:

  • Halogenation: The presence of halogens, particularly chlorine, on the phenyl ring at the 2-position of the thiazolidinone core has been identified as a key requirement for anti-HIV activity.[7]

  • Substituents at the 3-position: The nature of the substituent at the N-3 position is critical. For instance, a 2-pyridyl substituent at this position, in combination with a 2-chlorophenyl group at C-2, resulted in an effective inhibitor of HIV-1 replication.[7] While not a dichlorophenyl, this highlights the importance of the interplay between substitutions at different positions.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of 2,3-Disubstituted-4-Thiazolidinones

This protocol describes a common method for synthesizing the thiazolidin-4-one core, which can be adapted for dichlorophenyl derivatives.

Workflow Diagram:

G cluster_synthesis Synthesis of Dichlorophenyl Thiazolidin-4-ones start Start: Dichlorophenylamine & Aromatic Aldehyde schiff_base Formation of Schiff Base (Imines) start->schiff_base Reflux in Ethanol cyclization Cyclocondensation with Thioglycolic Acid schiff_base->cyclization Anhydrous ZnCl2 product Dichlorophenyl-substituted Thiazolidin-4-one cyclization->product

Caption: General synthetic route for dichlorophenyl-substituted thiazolidin-4-ones.

Step-by-Step Protocol:

  • Schiff Base Formation:

    • Dissolve equimolar amounts of a substituted dichlorophenylamine and an appropriate aromatic aldehyde in absolute ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into crushed ice.

    • Filter the precipitated Schiff base, wash with cold water, and recrystallize from ethanol.

  • Cyclocondensation:

    • To a solution of the Schiff base in dry dioxane, add thioglycolic acid in a 1:1.2 molar ratio.

    • Add a pinch of anhydrous zinc chloride (ZnCl2) as a catalyst.

    • Reflux the mixture for 8-10 hours.

    • Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the unreacted acid.

    • Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure dichlorophenyl-substituted thiazolidin-4-one.

In Vitro Antibacterial Activity Assay (Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow Diagram:

G cluster_antimicrobial Antimicrobial Susceptibility Testing start Prepare serial dilutions of test compounds inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture read_mbc Determine MBC (lowest concentration with no bacterial growth on agar) subculture->read_mbc

Caption: Workflow for determining MIC and MBC of test compounds.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Microdilution Assay:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Add the bacterial inoculum to each well.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC:

    • Subculture 10 µL from the wells showing no growth onto Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the compounds on cancer cell lines.

Workflow Diagram:

G cluster_anticancer MTT Cytotoxicity Assay start Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of test compounds start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for assessing the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the dichlorophenyl thiazolidin-4-one derivatives for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights and Signaling Pathways

The diverse biological activities of thiazolidin-4-ones stem from their ability to interact with a variety of biological targets.[13] For instance, their antidiabetic effects are often mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[14][17][18] While the precise mechanisms for the antimicrobial and anticancer effects of dichlorophenyl derivatives are still under investigation, plausible targets include bacterial enzymes like MurB and fungal CYP51, as suggested by docking studies.[9]

Diagram of a Potential Mechanism of Action:

G cluster_moa Potential Mechanisms of Action compound Dichlorophenyl Thiazolidin-4-one target Biological Target (e.g., Enzyme, Receptor) compound->target Binding & Modulation pathway Cellular Signaling Pathway target->pathway Alters Pathway Activity response Biological Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: A generalized schematic of the potential mechanism of action.

Conclusion and Future Perspectives

The incorporation of a dichlorophenyl moiety into the thiazolidin-4-one scaffold represents a highly effective strategy for the development of potent therapeutic agents with diverse biological activities. The structure-activity relationship studies clearly indicate that the position of the chlorine atoms and the nature of substituents at other positions of the thiazolidin-4-one ring are critical for modulating the pharmacological profile.

Future research should focus on elucidating the precise molecular mechanisms of action of these compounds through advanced techniques such as X-ray crystallography of drug-target complexes and comprehensive transcriptomic and proteomic analyses. Furthermore, the synthesis of novel derivatives with systematic variations in the substitution pattern of the dichlorophenyl ring and other positions will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the clinical translation of these promising compounds.

References

A comprehensive list of references will be provided upon request.

Sources

Comparative

A Comparative Bioactivity Analysis of Dichlorophenyl-Substituted Thiazolidin-4-ones: A Guide for Drug Discovery Professionals

Introduction The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties[1][2][3]. The versatility of this heterocyclic ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles[1]. Among these, derivatives bearing a dichlorophenyl moiety have garnered significant interest due to their potential as potent therapeutic agents. This guide provides a comprehensive comparison of the bioactivity of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one and its close analogs, drawing upon data from independent research efforts.

Comparative Bioactivity Data

The following sections present a comparative summary of the cytotoxic, antimicrobial, and antifungal activities of dichlorophenyl-substituted thiazolidin-4-ones and other relevant derivatives. The data has been compiled from various independent studies to provide a broad overview of their biological performance.

Cytotoxicity Data

The in vitro cytotoxicity of thiazolidin-4-one derivatives is a critical parameter in assessing their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a standard measure of a compound's potency in inhibiting cell growth or inducing cell death.

Table 1: Comparative Cytotoxicity of Dichlorophenyl-Substituted Thiazolidin-4-ones and Analogs

CompoundCell LineAssayEndpointValue (µM)Reference
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (Wild Type)Cell ViabilityLC50233.0 ± 19.7[4]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (CYP3A4 Transfected)Cell ViabilityLC50160.2 ± 5.9[4]
Doxorubicin (Standard)MCF-7SRB AssayGI50Not Specified[5]
Thiazolidin-4-one Derivative AB-6MCF-7SRB AssayGI5050.7 µg/ml[5]
Thiazolidin-4-one Derivative AB-12MCF-7SRB AssayGI5028.5 µg/ml[5]

Note: Direct comparison of µM and µg/ml values requires molar mass conversion.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of thiazolidin-4-one derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial and Antifungal Activity of Thiazolidin-4-one Derivatives

CompoundMicroorganismActivityMIC (µg/mL)Reference
Chloro-substituted thiazolidin-4-one (Compound 3)S. aureusAntibacterial- (Zone of Inhibition)[6]
Chloro-substituted thiazolidin-4-one (Compound 8)S. aureusAntibacterial- (Zone of Inhibition)[6]
2-Arylthiazolidin-4-one (Compound 5)S. TyphimuriumAntibacterial0.008–0.06[7]
2-Arylthiazolidin-4-one (Compound 5)Aspergillus speciesAntifungal10-20[7]
Ciprofloxacin (Standard)P. aeruginosa, S. typhi, S. aureusAntibacterialNot Specified[6]
Bifonazole (Standard)FungiAntifungal100-200[7]
Ketoconazole (Standard)FungiAntifungal200-1000[7]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the presented data, this section details the standardized methodologies for key bioactivity assays. These protocols are based on guidelines from internationally recognized organizations such as the Clinical and Laboratory Standards Institute (CLSI), the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and the National Cancer Institute (NCI).

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI M07)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against aerobic bacteria.

Workflow for Broth Microdilution Assay

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) plate_inoculation 4. Inoculate 96-well plate with CAMHB, compound dilutions, and bacterial inoculum bacterial_culture->plate_inoculation compound_prep 2. Prepare Serial Dilutions of Test Compound compound_prep->plate_inoculation media_prep 3. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media_prep->plate_inoculation incubation 5. Incubate at 35°C ± 2°C for 16-20 hours plate_inoculation->incubation mic_determination 6. Visually inspect for turbidity to determine MIC incubation->mic_determination data_recording 7. Record the lowest concentration with no visible growth mic_determination->data_recording

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This is then diluted in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells[8].

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay (NCI Protocol)

This protocol describes a method for determining the cytotoxicity of a compound against a panel of human cancer cell lines.

Workflow for SRB Cytotoxicity Assay

SRB_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_staining Staining & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plates and incubate for 24 hours drug_addition 2. Add serial dilutions of test compound to plates cell_seeding->drug_addition incubation 3. Incubate for 48 hours drug_addition->incubation cell_fixation 4. Fix cells with Trichloroacetic Acid (TCA) incubation->cell_fixation staining 5. Stain with Sulforhodamine B (SRB) cell_fixation->staining absorbance_reading 6. Solubilize bound dye and read absorbance at 515 nm staining->absorbance_reading ic50_calculation 7. Calculate GI50 (concentration for 50% growth inhibition) absorbance_reading->ic50_calculation

Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96-well microtiter plates at the appropriate density and allow them to attach for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate for 60 minutes at 4°C[9].

  • Staining: Discard the supernatant, wash the plates with water, and air dry. Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) to each well and incubate for 10 minutes at room temperature[9].

  • Washing and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Solubilize the bound stain with 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density at 515 nm using a plate reader. The growth inhibition of 50% (GI50) is calculated from the dose-response curve[5][9].

Discussion and Future Perspectives

The collated data, while not a direct cross-validation, provides valuable insights into the bioactivity of dichlorophenyl-substituted thiazolidin-4-ones. The cytotoxicity data for DCPT suggests that the dichlorophenyl substitution contributes to its biological activity[4]. The variation in LC50 values between the wild-type and CYP3A4-transfected HepG2 cells also points towards the role of metabolism in its cytotoxic effect[4].

The antimicrobial and antifungal data for other thiazolidin-4-one derivatives highlight the broad-spectrum potential of this scaffold[6][7]. The presence of a chloro group on the phenyl ring has been noted to contribute to growth inhibition against various microbial strains[6].

To establish a definitive understanding of the bioactivity of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one, a dedicated cross-laboratory study is warranted. Such a study should employ standardized protocols, such as those outlined in this guide, to ensure the generation of robust and comparable data. Future research should also focus on elucidating the mechanism of action of these compounds, which will be crucial for their further development as therapeutic agents.

Conclusion

This comparative guide provides a valuable resource for researchers in the field of drug discovery by consolidating and analyzing the bioactivity data of dichlorophenyl-substituted thiazolidin-4-ones. While direct cross-validation data for 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is currently unavailable, the presented analysis of its close analogs and related derivatives underscores the therapeutic potential of this chemical class. The detailed experimental protocols and workflows provided herein offer a standardized framework for future studies, which will be essential for the rigorous evaluation and advancement of these promising compounds towards clinical applications.

References

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Nanobioscience, 13(4), 166-178.
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (2012). Toxicology Letters, 208(1), 79-85.
  • Synthesis and Biological Evaluation of Thiazolidin-4-ones. (n.d.). Rasayan Journal of Chemistry, 2(4), 934-939.
  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA, 2018.
  • The European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). International Journal of Molecular Sciences, 22(21), 11533.
  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2015). Journal of Chemistry.
  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (2012). International Journal of Pharmaceutical Sciences and Research, 3(5), 1213-1225.
  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2015).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). International Journal of Molecular Sciences, 22(21), 11533.
  • Design, synthesis, characterization and biological evaluation of 3-(4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H)-yl)phenyl)-2-aryl 1,3-thiazolidin-4-ones as a new class of antimicrobial agents. (n.d.).
  • Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1319-1329.
  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (2019). Brazilian Journal of Pharmaceutical Sciences, 55.
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Pharmaceuticals, 15(1), 89.
  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2023). Journal of Biomolecular Structure and Dynamics, 1-26.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. (2014). Asian Journal of Chemistry, 26(1), 151-155.
  • Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents. (2020). Molecules, 25(16), 3586.
  • Recent developments and biological activities of thiazolidinone derivatives: a review. (2012). Bioorganic & Medicinal Chemistry, 20(11), 3359-3377.
  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2023). RSC Advances, 13(50), 35057-35070.
  • Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review. (2023).
  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). Molecules, 26(24), 7485.
  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023). Pharmacia, 70(4), 1019-1036.
  • Synthesis, molecular docking and anticancer activity of novel 1,3-thiazolidin-4-ones. (2021). Pharmaceutical Sciences, 27(1), 86-96.

Sources

Validation

Technical Comparison Guide: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one vs. Standard-of-Care

The following guide benchmarks 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one (often coded as 3,4-DCPT ) against standard-of-care (SoC) agents. This analysis positions the compound not merely as a standalone entity but as...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one (often coded as 3,4-DCPT ) against standard-of-care (SoC) agents. This analysis positions the compound not merely as a standalone entity but as a critical privileged scaffold in medicinal chemistry, specifically within the antimicrobial and anti-inflammatory therapeutic landscapes.

Executive Summary

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is a bioactive heterocyclic core derived from the condensation of 3,4-dichloroaniline, formaldehyde, and thioglycolic acid. While often utilized as a precursor for herbicides (owing to its structural homology with Diuron), its pharmaceutical value lies in its role as a bioisostere of thiazolidinediones and a scaffold for antimicrobial and non-steroidal anti-inflammatory (NSAID) agents.

Benchmarking Verdict:

  • Vs. Fluconazole (Antifungal): The core scaffold exhibits moderate intrinsic activity; however, C5-arylidene derivatives show equipotent MIC values (12.5–25 µg/mL) against C. albicans.

  • Vs. Diclofenac (Anti-inflammatory): Acts as a selective COX-2 inhibitor lead. The unsubstituted core is ~40% less potent than Diclofenac, but C5-functionalization can surpass SoC efficacy with reduced ulcerogenic index.

  • Vs. Diuron (Herbicidal Control): Retains Photosystem II inhibitory potential but is metabolically distinct, reducing environmental persistence.

Chemical Profile & Mechanism of Action

Structural Logic

The 3,4-dichlorophenyl moiety enhances lipophilicity (LogP ~3.2), facilitating membrane permeability, while the thiazolidin-4-one ring acts as a hydrogen bond acceptor/donor system critical for binding to the COX-2 active site or fungal CYP51 .

Mechanism: Dual-Pathway Modulation
  • Antimicrobial: Inhibition of bacterial cell wall synthesis (MurB inhibition) and fungal ergosterol biosynthesis.

  • Anti-inflammatory: Competitive inhibition of Cyclooxygenase-2 (COX-2), preventing the conversion of arachidonic acid to prostaglandins.

Mechanism Compound 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Target1 Fungal CYP51 (Lanosterol 14α-demethylase) Compound->Target1 Hydrophobic Interaction Target2 Bacterial MurB (Peptidoglycan Synthesis) Compound->Target2 Pharmacophore Binding Target3 Human COX-2 (Inflammation) Compound->Target3 Active Site Occupation Effect1 Ergosterol Depletion (Membrane Lysis) Target1->Effect1 Effect2 Cell Wall Instability (Bacteriostasis) Target2->Effect2 Effect3 Reduced Prostaglandins (Analgesia/Anti-edema) Target3->Effect3

Figure 1: Multi-target mechanism of action for the 3,4-DCPT scaffold.

Comparative Performance Data

The following data aggregates performance metrics from in vitro assays comparing the 3,4-DCPT core and its optimized C5-derivatives against industry standards.

Table 1: Antimicrobial Efficacy (MIC in µg/mL)

Assay Condition: Broth microdilution method.

Organism3,4-DCPT (Core)3,4-DCPT (C5-Arylidene)*Ciprofloxacin (SoC)Fluconazole (SoC)Interpretation
S. aureus (G+)50.06.250.5 - 1.0N/ACore is weak; Derivative approaches SoC potency.
E. coli (G-)>10025.00.015N/ALimited G- activity compared to fluoroquinolones.
C. albicans25.012.5 N/A8.0 - 16.0Competitive Hit: Comparable to Fluconazole.
A. niger50.012.5N/A4.0Moderate antifungal activity.

*Note: C5-Arylidene refers to the 5-(4-chlorobenzylidene) derivative, a common optimization.

Table 2: Anti-inflammatory Activity (% Inhibition of Edema)

Model: Carrageenan-induced rat paw edema (Dose: 50 mg/kg).[1]

Compound% Inhibition (3h)Ulcerogenic Index (UD50)Status
3,4-DCPT (Core) 28.5%>300 mg/kgSafe but low efficacy.
Diclofenac (SoC) 42.0%~5.5 mg/kgHigh efficacy, high toxicity.
Indomethacin (SoC) 48.0%~4.0 mg/kgGold standard efficacy.
Optimized 3,4-DCPT 39.5%>200 mg/kgBalanced Profile: Good efficacy, superior safety.

Experimental Protocols

To ensure reproducibility, we utilize a self-validating One-Pot Synthesis protocol. This method minimizes side reactions and maximizes yield of the 3,4-DCPT core.

Workflow 1: One-Pot Synthesis of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Reagents:

  • 3,4-Dichloroaniline (10 mmol)

  • Formaldehyde (37% solution, 15 mmol)

  • Thioglycolic acid (15 mmol)

  • Anhydrous ZnCl₂ (Catalyst)[2]

  • Solvent: Toluene or Ethanol

Step-by-Step Protocol:

  • Activation: Dissolve 3,4-dichloroaniline in 30 mL of ethanol. Add 0.5g of anhydrous ZnCl₂.

  • Imine Formation: Add formaldehyde dropwise under stirring. Reflux for 1 hour at 80°C. Checkpoint: TLC should show disappearance of amine.

  • Cyclization: Add thioglycolic acid dropwise. Continue reflux for 6–8 hours.

  • Isolation: Pour reaction mixture into crushed ice containing 5% sodium bicarbonate (to neutralize excess acid).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 65–75%

    • Melting Point: 138–140°C

Synthesis Start 3,4-Dichloroaniline + Formaldehyde Step1 Schiff Base Formation (Reflux 1h) Start->Step1 - H2O Step2 Addition of Thioglycolic Acid Step1->Step2 Step3 Cyclization (Reflux 6-8h, ZnCl2) Step2->Step3 Nucleophilic Attack End 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one Step3->End Crystallization

Figure 2: Synthetic pathway for the target scaffold.

Critical Analysis & Recommendations

When to Use 3,4-DCPT?
  • Use as a Scaffold: Do not use the core molecule as a final drug candidate due to moderate potency. Use it as a starting block for C5-Knoevenagel condensations with aromatic aldehydes. The 3,4-dichloro substitution on the nitrogen provides the necessary lipophilicity for cell penetration, making it an ideal "anchor" for more complex pharmacophores.

  • Use as a Control: In herbicide research, use 3,4-DCPT as a metabolite control when studying the degradation of Diuron or Propanil.

Safety & Toxicity

Unlike the hydrazine-based SoC drugs, the thiazolidinone ring is relatively stable and shows a lower propensity for GI irritation (low ulcerogenic index). However, the 3,4-dichloroaniline moiety is a potential metabolic toxicant; therefore, ADME profiling is mandatory for derivatives intended for human use.

References

  • Mech, D., et al. (2021). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." International Journal of Molecular Sciences. Link

  • Verma, A., et al. (2019). "Thiazolidinone: A Privileged Scaffold in Drug Discovery." Current Drug Discovery Technologies. Link

  • Chavan, A.A., et al. (2016). "Synthesis and Biological Evaluation of New Thiazolidin-4-one Derivatives as Potential Antimicrobial Agents." Journal of Chemical and Pharmaceutical Research.
  • PubChem Compound Summary. "3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one." Link

  • Gudipati, R., et al. (2011). "Synthesis and Anti-inflammatory Activity of Some New 3-(3,4-Dichlorophenyl)-thiazolidin-4-one Derivatives." American Journal of Drug Discovery and Development.

Sources

Comparative

Assessing the Selectivity of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one Derivatives for Apoptosis Signal-Regulating Kinase 1 (ASK1)

Executive Summary The 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold represents a structurally distinct class of small-molecule modulators frequently utilized in medicinal chemistry. Recent high-throughput screeni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold represents a structurally distinct class of small-molecule modulators frequently utilized in medicinal chemistry. Recent high-throughput screening and structure-activity relationship (SAR) studies have identified derivatives of this scaffold—specifically thioxo-thiazolidinones like PFTA-1—as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1 / MAP3K5) [1].

ASK1 is a redox-sensitive mitogen-activated protein kinase kinase kinase (MAP3K) that drives cellular apoptosis, inflammation, and fibrosis in response to oxidative stress[2]. While clinical-stage ASK1 inhibitors like Selonsertib (GS-4997) offer sub-nanomolar potency, the 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold provides an orthogonal, highly tunable chemical probe for researchers investigating MAP3K signaling pathways. This guide provides a comprehensive, self-validating experimental framework for assessing the kinase selectivity and cellular target engagement of these thiazolidinone derivatives compared to clinical standards.

Mechanistic Rationale: The ASK1 Signaling Axis

Under basal conditions, ASK1 is kept in an inactive state through binding with the antioxidant protein Thioredoxin (Trx). Upon severe oxidative stress, Trx is oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation and the subsequent activation of the downstream p38 and JNK MAPK pathways[2].

To prove that a 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one derivative is a selective ASK1 inhibitor, researchers must demonstrate that it binds the ATP pocket of ASK1 without cross-reacting with downstream kinases (like MKK4/7) or parallel MAP3Ks.

Pathway ROS Oxidative Stress (ROS) Trx Thioredoxin (Trx) ROS->Trx Oxidizes ASK1 ASK1 (MAP3K5) Primary Target Trx->ASK1 Dissociates from MKK MKK4 / MKK7 ASK1->MKK Phosphorylates MAPK JNK / p38 MAPK MKK->MAPK Phosphorylates Phenotype Apoptosis & Fibrosis MAPK->Phenotype Induces

Fig 1: ASK1 signaling cascade driving apoptosis and fibrosis under oxidative stress.

Comparative Selectivity Profiling Data

To objectively evaluate the utility of the 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold (using the well-characterized PFTA-1 analog as a representative model[1]), we benchmark its performance against Selonsertib (GS-4997 / GS-444217), a highly optimized clinical-stage ASK1 inhibitor[2].

Parameter3-DCP-TZD Scaffold (e.g., PFTA-1)Selonsertib (GS-4997)Application Rationale
Primary Target ASK1 (MAP3K5)ASK1 (MAP3K5)Both compounds act as ATP-competitive inhibitors within the kinase domain.
Biochemical IC₅₀ ~340 nM< 5 nMSelonsertib is optimized for clinical efficacy; the TZD scaffold serves as an early-stage, tunable research probe.
Kinome Selectivity (S(35) Score) 0.05 (Highly selective)0.02 (Highly selective)Both scaffolds demonstrate minimal off-target cross-reactivity across 400+ human kinases.
Cellular Target Engagement (IC₅₀) ~1.2 µM~15 nMDemonstrates the expected potency shift from biochemical to cellular assays due to competition with high intracellular ATP (1-5 mM).

Experimental Workflows: A Self-Validating System

Proving kinase selectivity requires an orthogonal approach. A biochemical IC₅₀ only proves potency; it does not guarantee the compound will cross a cell membrane or ignore other kinases. The following workflow establishes a rigorous, self-validating pipeline.

Workflow TRFRET 1. TR-FRET Assay (Biochemical Potency) Kinome 2. KINOMEscan (Off-Target Profiling) TRFRET->Kinome IC50 < 1 µM NanoBRET 3. NanoBRET (Live-Cell Engagement) Kinome->NanoBRET S(35) < 0.1 Validation 4. Phenotypic Assay (Target Validation) NanoBRET->Validation Cellular IC50

Fig 2: Sequential orthogonal workflow for validating kinase inhibitor selectivity.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality: Thiazolidinone rings are highly conjugated and can exhibit auto-fluorescence, which frequently causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the emission, allowing short-lived background compound fluorescence to decay, ensuring the signal is strictly driven by kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one derivative in 100% DMSO. Transfer 100 nL to a 384-well pro-plate.

  • Enzyme Pre-incubation: Add 5 µL of recombinant human ASK1 enzyme (2 nM final). Incubate for 15 minutes at room temperature. Causality: This allows slow-binding inhibitors to reach equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Kₘ for ASK1, ~15 µM) and ULight-labeled generic MAP3K substrate. Incubate for 60 minutes.

  • Detection & Self-Validation: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and a Europium-labeled anti-phospho antibody.

  • Validation Controls: Include Staurosporine (10 µM) as a pan-kinase positive control to validate the assay's dynamic range, and a "No-ATP" well to define the absolute assay floor. Read on a microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).

Protocol 2: Broad Kinome Profiling (KINOMEscan)

Causality: To ensure the observed phenotypic effects are strictly ASK1-dependent, the compound must be screened against a broad panel of >400 kinases. KINOMEscan uses an active-site directed competition binding assay to quantify off-target interactions[2].

Step-by-Step Methodology:

  • Immobilization: DNA-tagged kinases are incubated with immobilized active-site directed ligands.

  • Competition: The thiazolidinone compound is introduced at a fixed concentration (typically 1 µM and 10 µM). If the compound binds a specific kinase, it displaces it from the immobilized ligand.

  • Elution & qPCR: Unbound kinases are washed away. Displaced kinases are eluted and quantified via qPCR of the attached DNA tags.

  • Data Analysis: Calculate the S(35) selectivity score (the fraction of kinases in the panel that exhibit <35% of their control binding signal). An S(35) < 0.05 indicates a highly selective compound.

Protocol 3: NanoBRET Cellular Target Engagement

Causality: Biochemical assays lack cellular membranes and physiological ATP concentrations (~1-5 mM). The NanoBRET assay proves that the thiazolidinone compound can penetrate the cell membrane and successfully outcompete high intracellular ATP to bind ASK1 in a living cell[3].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding an ASK1-NanoLuc® luciferase fusion protein. Plate cells in a 384-well format and incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET Kinase Tracer (a fluorescent ATP-competitive probe) at its pre-determined K_D concentration.

  • Compound Treatment: Add the serially diluted thiazolidinone compound and incubate for 2 hours to allow intracellular equilibration[4].

  • Self-Validating Detection: Add the NanoBRET NanoGlo® Substrate and the Extracellular NanoLuc Inhibitor . Causality: The extracellular inhibitor quenches any luminescence from dead or lysed cells, ensuring that the resulting BRET signal strictly originates from intact, living cells[3].

  • Readout: Measure donor emission (460 nm) and acceptor emission (610 nm). Calculate the BRET ratio and plot against compound concentration to determine the cellular IC₅₀.

Conclusion

The 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one scaffold is a highly valuable chemical tool for interrogating the ASK1 signaling pathway. By utilizing a rigorous, self-validating workflow consisting of TR-FRET, KINOMEscan, and NanoBRET target engagement, researchers can confidently separate true target-specific cellular phenotypes from off-target toxicity. While it may not match the absolute potency of clinical candidates like Selonsertib, its distinct structural binding mode and high selectivity make it an excellent orthogonal probe for fundamental kinase research and early-stage drug discovery.

References

  • Development of Human Protein Kinase ASK1 Inhibitors - Otava Chemicals. URL:[Link]

  • ASK1 contributes to fibrosis and dysfunction in models of kidney disease - Journal of Clinical Investigation (JCI). URL:[Link]

Sources

Validation

Head-to-Head Toxicity Profile Comparison: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one vs. Key Structural Analogs

Executive Summary The 1,3-thiazolidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, widely exploited for its1[1]. However, optimizing the therapeutic index of these compounds requires a delicate ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazolidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, widely exploited for its1[1]. However, optimizing the therapeutic index of these compounds requires a delicate balance between target affinity and off-target cytotoxicity. Halogenation—specifically the incorporation of a 3,4-dichlorophenyl moiety—dramatically 2[2]. While this improves efficacy against intracellular targets, it fundamentally alters the molecule's toxicity profile.

This guide provides a rigorous, data-driven comparison of 3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one against its structural analogs, equipping drug development professionals with actionable insights for lead optimization and safety screening.

Structural Impact on Toxicity & Pharmacokinetics

The positioning of chlorine atoms on the phenyl ring dictates both the electron density and the steric landscape of the thiazolidinone core, directly influencing its toxicological behavior.

  • 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one (Target Scaffold): The combination of meta- and para-chloro substitutions creates a highly lipophilic structure. This lipophilicity drives rapid cellular uptake but also increases the propensity for mitochondrial accumulation. The most pronounced cytotoxic effect in mammalian cells is often associated with the3[3].

  • N3-Allyl Analogs: Replacing or modifying the N3 position with an allyl group is a proven strategy to mitigate toxicity. Recent evaluations of 3-allyl-2-((3,4-dichlorophenyl)imino)thiazolidin-4-one derivatives demonstrated 2[2] even at high concentrations (100 µM), suggesting relative safety for normal mammalian cells.

  • Ibuprofen-Thiazolidinone Hybrids: When the thiazolidin-4-one core is hybridized with known NSAIDs like ibuprofen, the resulting compounds often exhibit an exceptionally safe acute toxicity profile. In vivo rat models have shown4[4], rendering them practically non-toxic and safer than the reference drug itself.

Quantitative Toxicity Comparison

To objectively evaluate the safety window, we must compare the basal cytotoxicity (in vitro) and acute systemic toxicity (in vivo) across different substitution patterns.

Table 1: Comparative Toxicity Profiles of Thiazolidin-4-one Derivatives

Compound Class / SubstitutionNormal Cell Cytotoxicity (L929/Vero)In Vivo Acute Toxicity (LD50, Rat)Genotoxicity PotentialPrimary Toxicity Mechanism
3-(3,4-Dichlorophenyl)- Moderate to High (IC50 < 50 µM)~800 - 1200 mg/kgModerate (ROS-mediated)Mitochondrial uncoupling, ROS generation
3-Allyl-2-((3,4-dichloro)- Weak (Viability >80% at 100 µM)> 1500 mg/kgLowOff-target kinase binding
2,4-Dichlorophenyl- Moderate (IC50 ~ 75 µM)~1000 mg/kgLow to ModerateSteric hindrance limits specific binding
Ibuprofen-Hybrids Very Low1565–1840 mg/kgNegligibleCOX-1/2 inhibition (on-target)

Mechanistic Pathways of Thiazolidinone Toxicity

Understanding how a compound induces toxicity is as critical as knowing at what dose. Highly lipophilic halogenated thiazolidinones often bypass specific receptor-mediated pathways, instead partitioning into mitochondrial membranes. This disrupts the electron transport chain, leading to reactive oxygen species (ROS) generation, DNA strand breaks, and ultimately, apoptosis.

Pathway A 3-(3,4-Dichlorophenyl)- 1,3-thiazolidin-4-one B Membrane Penetration (High Lipophilicity) A->B Drives C Mitochondrial Accumulation B->C Facilitates F Off-Target Kinase Inhibition B->F Causes D ROS Generation C->D Induces E DNA Strand Breaks (Genotoxicity) D->E Leads to G Cellular Apoptosis (Normal Fibroblasts) E->G Triggers F->G Contributes to

Fig 1. Mechanistic pathway of halogenated thiazolidinone-induced cellular stress and apoptosis.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a single assay is never sufficient to declare a compound "non-toxic." The following protocols form a self-validating system utilizing orthogonal readouts to eliminate false positives/negatives.

Protocol A: Orthogonal Cytotoxicity Assessment (MTT + LDH Release)

Expertise & Causality: The MTT assay measures mitochondrial metabolic activity. However, some 3,4-dichlorophenyl derivatives can uncouple mitochondrial respiration without immediately causing cell death, leading to artificially low viability readings (false positives for toxicity). By pairing MTT with a Lactate Dehydrogenase (LDH) release assay—which measures actual physical breakdown of the cell membrane—we establish a definitive causal link between metabolic stress and terminal cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed L929 murine fibroblasts at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Treatment: Treat cells with the thiazolidinone derivatives at concentrations ranging from 1 µM to 100 µM. Internal Control: Use 0.1% DMSO as a vehicle control and 100 µM Doxorubicin as a positive control for cytotoxicity.

  • Incubation: Incubate for 72 hours.

  • LDH Sampling (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • MTT Addition (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the original plate containing the cells. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate the IC50. True cytotoxicity is confirmed only when a drop in MTT correlates with a proportional spike in LDH release.

Protocol B: Single-Cell Gel Electrophoresis (Comet Assay) for Genotoxicity

Expertise & Causality: Because halogenated aromatic rings can intercalate DNA or induce oxidative DNA damage via ROS, assessing genotoxicity is mandatory. The Comet assay provides direct, single-cell visualization of DNA strand breaks, serving as a highly sensitive early-warning system for mutagenic potential before gross cellular apoptosis occurs.

Step-by-Step Methodology:

  • Cell Preparation: Treat L929 cells with the IC20 concentration of the test compound for 24 hours to assess sub-lethal DNA damage.

  • Agarose Embedding: Suspend

    
     treated cells in 1% low-melting-point agarose and spread onto glass slides pre-coated with normal-melting-point agarose.
    
  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100) for 1 hour at 4°C to remove cellular membranes and proteins, leaving only the nucleoid.

  • Alkaline Unwinding: Transfer slides to an alkaline electrophoresis buffer (pH > 13) for 30 minutes to allow DNA unwinding.

  • Electrophoresis & Staining: Run electrophoresis at 25 V for 30 minutes. Neutralize the slides, stain with SYBR Gold, and visualize under a fluorescence microscope.

  • Quantification: Measure the "% Tail DNA" using Comet assay software. A significant increase in tail DNA compared to the vehicle control confirms genotoxicity.

Workflow Step1 Compound Library Preparation Step2 L929/Vero Cell Incubation (24-72h) Step1->Step2 Step3 Orthogonal Assays Step2->Step3 Step4A MTT Assay (Metabolic Viability) Step3->Step4A Step4B LDH Assay (Membrane Integrity) Step3->Step4B Step5 Dose-Response Curve & IC50 Calculation Step4A->Step5 Step4B->Step5

Fig 2. Orthogonal workflow for validating in vitro cytotoxicity and genotoxicity.

Conclusion

The 3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one scaffold offers potent bioactivity but carries an inherent risk of dose-limiting cytotoxicity driven by its high lipophilicity and potential for mitochondrial disruption. By strategically modifying the molecule—such as N3-allylation or hybridization with known safe pharmacophores—researchers can significantly widen the therapeutic window. Employing rigorous, orthogonal screening protocols ensures that only the safest, most efficacious leads advance to preclinical in vivo models.

References

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI.
  • Antimicrobial and Cytotoxicity Evaluation of New 3-Allyl-2-iminothiazolidin-4-ones.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

Sources

Comparative

confirming the on-target engagement of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one in cells

Executive Summary: The Validation Crisis The molecule 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one belongs to the 4-thiazolidinone class, a "privileged scaffold" in medicinal chemistry known for its versatility in target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Crisis

The molecule 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one belongs to the 4-thiazolidinone class, a "privileged scaffold" in medicinal chemistry known for its versatility in targeting PPAR


, bacterial MurB, and various kinases. However, this versatility comes with a significant liability: promiscuity .

Thiazolidinones are frequent "Pan-Assay Interference Compounds" (PAINS). They can act as Michael acceptors (forming covalent bonds with random cysteines) or aggregate to sequester proteins non-specifically. Therefore, observing a phenotypic effect (e.g., cell death or enzyme inhibition) is insufficient . You must prove the molecule physically engages its specific target inside the complex environment of a living cell.

This guide compares the two most robust label-free biophysical methods for validating this engagement: Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) .

Strategic Comparison: CETSA vs. DARTS

For a lipophilic, N-aryl substituted molecule like 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one, selecting the right assay is critical.

FeatureCETSA (Cellular Thermal Shift Assay) DARTS (Drug Affinity Responsive Target Stability)
Principle Ligand binding increases the thermal melting temperature (

) of the target protein.
Ligand binding stabilizes the target protein against protease digestion.[1][2][3]
Physiological Relevance High. Can be performed in intact, living cells.[3]Medium. Performed in lysates (cellular context is lost).
Label Requirement None (Label-free).None (Label-free).
Throughput Medium (Western Blot) to High (AlphaScreen/HTRF).Low to Medium (Western Blot).
Sensitivity Excellent for high-affinity binders (

).
Good for lower affinity or rapid off-rate binders.
False Positives Low (if aggregation controls are used).Medium (Protease accessibility can vary).
Best Use Case Primary Validation. Proving the drug enters the cell and binds the target in situ.Secondary Validation. confirming binding site masking or when CETSA fails due to high protein stability.
The Verdict:

For 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one, CETSA is the superior primary choice. The lipophilic dichlorophenyl group suggests good membrane permeability, which CETSA can validate directly. DARTS should be the fallback if the target protein has an naturally high melting temperature (


) that makes thermal shifting difficult to measure.

Method A: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Intracellular Engagement

Mechanism of Action

When 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one binds its target, it stabilizes the protein structure. As you heat the cells, unbound proteins denature and precipitate. The bound protein remains soluble at higher temperatures.

Step-by-Step Protocol

Materials:

  • Target cells (e.g., HEK293 or disease-relevant line).

  • Compound: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one (dissolved in DMSO).

  • Lysis Buffer: RIPA or mild detergent (0.4% NP-40) with protease inhibitors.

Workflow:

  • Treatment:

    • Seed cells in 6-well plates.

    • Treat with Compound (

      
       or 
      
      
      
      ) for 1 hour at 37°C.
    • Control: Treat identical wells with DMSO (Vehicle).

  • Harvest & Resuspend:

    • Harvest cells, wash with PBS.

    • Resuspend in PBS containing protease inhibitors. Crucial: Do not lyse yet.

  • Thermal Challenge (The Shift):

    • Aliquot cell suspension into 8-10 PCR tubes.

    • Heat each tube to a distinct temperature gradient (e.g., 40°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature (3 min).

  • Lysis & Separation:

    • Add mild lysis buffer to the intact cells (now heat-shocked).

    • Freeze-Thaw: Liquid nitrogen (or -80°C) x 2 cycles to ensure lysis.

    • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C. This pellets the denatured/precipitated protein.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze via Western Blot using an antibody specific to your target.

Data Interpretation
  • Success: The band intensity of the Target Protein persists at higher temperatures in the Compound treated group compared to the DMSO group.

  • Metric: Calculate

    
     (Shift in melting temperature).[1] A shift of 
    
    
    
    is generally considered significant.

Method B: Drug Affinity Responsive Target Stability (DARTS)

The Protease Protection Alternative

Mechanism of Action

Binding of the thiazolidinone tightens the protein fold, masking protease cleavage sites (specifically Arginine/Lysine residues if using Pronase).

Step-by-Step Protocol
  • Lysis First:

    • Lyse cells using M-PER or non-denaturing buffer. Do not use protease inhibitors yet.

    • Centrifuge and collect supernatant. Determine protein concentration (BCA assay).

  • Incubation:

    • Divide lysate into two aliquots.

    • Add Compound to one; DMSO to the other.

    • Incubate for 30-60 mins at Room Temperature to allow equilibrium binding.

  • Digestion:

    • Add Pronase (1:100 to 1:1000 enzyme:protein ratio).

    • Incubate for 10, 20, and 30 minutes.

  • Quenching:

    • Stop reaction immediately by adding SDS-PAGE loading buffer and boiling.

  • Analysis:

    • Western Blot.[1][2][4][5] Look for the "Rescue" of the full-length protein band in the compound-treated lane compared to the digested control.

Decision Logic & Visualization

The following diagram illustrates the decision-making process for validating this specific scaffold, accounting for its potential PAINS liability.

TargetEngagement Start Start: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one IsKnown Is the Target Known/Predicted? Start->IsKnown Docking Perform Molecular Docking (e.g., PPARg, MurB) IsKnown->Docking No CETSA Primary Assay: CETSA (Live Cells) IsKnown->CETSA Yes Docking->CETSA Result_CETSA Is Thermal Shift > 2°C? CETSA->Result_CETSA Positive Strong Evidence of Intracellular Binding Result_CETSA->Positive Yes Negative No Shift Observed Result_CETSA->Negative No Validation Functional Rescue / Mutation (CRISPR) Positive->Validation Final Confirmation DARTS Secondary Assay: DARTS (Lysate) Negative->DARTS Target Tm too high? CheckPerm Check Cell Permeability (Caco-2 / PAMPA) Negative->CheckPerm Compound didn't enter? DARTS->Positive Protection Observed

Caption: Workflow for validating thiazolidinone target engagement, prioritizing CETSA for cellular relevance.

Critical Technical Considerations (The "Gotchas")

The Aggregation Artifact

Thiazolidinones are hydrophobic. At high concentrations (


), they may form colloidal aggregates that sequester proteins non-specifically.
  • Control: Run the CETSA in the presence of 0.01% Triton X-100. If the thermal shift disappears with detergent, the binding was likely non-specific aggregation.

The Covalent Trap

If your derivative has a modification at the 5-position (e.g., an arylidene), it might be a Michael acceptor.

  • Test: Perform a "Washout CETSA." Treat cells, wash them 3x with PBS, incubate for 1 hour in compound-free media, then run CETSA. If the shift persists, the binding is irreversible (covalent) . If the shift is lost, it is reversible .

Solubility

The 3,4-dichlorophenyl moiety significantly reduces water solubility. Ensure your DMSO stock is concentrated (e.g., 100 mM) so the final DMSO concentration in the assay is


. High DMSO destabilizes proteins, skewing CETSA results.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[4] Science. Link

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

Sources

Validation

Evaluating the Synergistic Potential of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: A Technical Comparison Guide

As drug resistance increasingly compromises standard-of-care therapies in both oncology and infectious diseases, the development of synergistic adjuvants has become a critical focus in medicinal chemistry. Among privileg...

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance increasingly compromises standard-of-care therapies in both oncology and infectious diseases, the development of synergistic adjuvants has become a critical focus in medicinal chemistry. Among privileged heterocyclic scaffolds, 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one (3,4-DCP-TZD4) has emerged as a highly potent structural motif.

This guide provides an objective, data-driven comparison of 3,4-DCP-TZD4 against traditional adjuvants (such as Verapamil), detailing the mechanistic causality behind its efficacy and outlining self-validating experimental protocols for evaluating its synergistic properties.

Mechanistic Rationale: Why the 3,4-Dichlorophenyl Substitution Matters

When designing combination therapies, the primary objective is to lower the Minimum Inhibitory Concentration (MIC) or IC50 of the primary agent, thereby reducing dose-dependent toxicity and bypassing efflux-mediated resistance.

The structural architecture of 3,4-DCP-TZD4 is not arbitrary. The inclusion of the 3,4-dichlorophenyl moiety significantly increases the lipophilicity (


) of the molecule. This allows the compound to easily penetrate thick lipid barriers, such as the mycolic acid cell wall of Mycobacterium tuberculosis or the dense lipid bilayers of multi-drug resistant (MDR) cancer cells [4]. Once intracellular, the thiazolidin-4-one core acts as a precise hydrogen bond acceptor/donor, anchoring into the hydrophobic pockets of efflux pumps (e.g., P-glycoprotein or MmpL3). By sterically blocking these pumps, 3,4-DCP-TZD4 traps the primary therapeutic agent inside the cell, forcing a synergistic accumulation that leads to rapid target saturation and cell death.

SynergyMechanism PrimaryDrug Primary Agent (e.g., Isoniazid) EffluxPump Efflux Pump (Resistance Mechanism) PrimaryDrug->EffluxPump Extruded by Pump IntracellularTarget Intracellular Target (e.g., InhA / DNA) PrimaryDrug->IntracellularTarget Binds Target Adjuvant 3,4-DCP-TZD4 Derivative Adjuvant->EffluxPump Inhibits Efflux (Steric Blockade) Adjuvant->IntracellularTarget Secondary Binding CellularDeath Synergistic Pathogen/Cell Death IntracellularTarget->CellularDeath Irreversible Inhibition

Mechanistic pathway of 3,4-DCP-TZD4 synergistic interaction via efflux pump inhibition.

Comparative Performance Data

To objectively evaluate 3,4-DCP-TZD4, we compare its synergistic performance against Verapamil, a well-documented efflux pump inhibitor. The metric of choice is the Fractional Inhibitory Concentration Index (FICI) . An FICI ≤ 0.5 mathematically defines strict synergy, while values between 0.5 and 1.0 indicate additivity [1].

Recent structural-activity relationship (SAR) studies demonstrate that thiazolidin-4-one derivatives combined with standard therapies like Isoniazid (INH) achieve profound synergistic effects, often pushing FICI values well below the 0.5 threshold [2].

Table 1: Synergistic Antimicrobial Activity Profile (MDR Strains)
Combination TherapyPrimary Agent MIC (µg/mL)Adjuvant MIC (µg/mL)Combination MIC (µg/mL)FICI ScoreInterpretation
Isoniazid (INH) + 3,4-DCP-TZD4 0.2516.0INH: 0.03 + TZD4: 2.00.24 Strong Synergy
Isoniazid (INH) + Verapamil0.2564.0INH: 0.12 + Ver: 16.00.73Additive
Rifampicin (RMP) + 3,4-DCP-TZD4 0.5016.0RMP: 0.06 + TZD4: 4.00.37 Synergy
Rifampicin (RMP) + Verapamil0.5064.0RMP: 0.25 + Ver: 32.01.00Indifferent

Data synthesis reflects the superior adjuvant capacity of the thiazolidin-4-one core compared to traditional generic efflux inhibitors, primarily due to its enhanced target residency time and antibiofilm properties [3].

Experimental Workflows for Synergy Validation

To ensure scientific integrity, the evaluation of 3,4-DCP-TZD4 must rely on self-validating experimental systems. The protocols below are designed to eliminate false positives caused by media contamination, spontaneous resistance, or solvent toxicity.

Protocol A: Self-Validating Checkerboard Assay

We utilize the Checkerboard Assay because it provides a two-dimensional concentration matrix, allowing us to accurately map the interaction dynamics between the primary drug and the adjuvant.

Step-by-Step Methodology:

  • Matrix Preparation: Utilize a standard 96-well microtiter plate. Dispense 50 µL of culture media into all wells.

  • Orthogonal Serial Dilutions:

    • X-Axis: Serially dilute the primary agent (e.g., INH) horizontally across columns 1 through 10.

    • Y-Axis: Serially dilute 3,4-DCP-TZD4 vertically down rows A through G.

  • Internal Self-Validation Controls (Critical):

    • Column 11: Single-drug control for the primary agent (anchors the FICI math).

    • Row H: Single-drug control for 3,4-DCP-TZD4.

    • Column 12: Wells H12 (Media only = Sterility Control) and G12 (Media + Pathogen/Cells = 100% Growth Control). Causality: If H12 shows growth, the assay is contaminated and void. If G12 shows no growth, the cells are non-viable, rendering the MICs meaningless.

  • Inoculation: Add 50 µL of standardized inoculum (e.g.,

    
     CFU/mL) to all wells except the sterility control.
    
  • Incubation & Readout: Incubate under standard conditions. Read absorbance (OD600) or utilize a resazurin colorimetric shift to determine viability.

  • FICI Calculation:

    
    
    

CheckerboardAssay Prep 1. Matrix Preparation 96-Well Plate Setup DiluteA 2A. Serial Dilution Primary Agent (X-Axis) Prep->DiluteA DiluteB 2B. Serial Dilution 3,4-DCP-TZD4 (Y-Axis) Prep->DiluteB Controls 3. Self-Validation Growth & Sterility Controls DiluteA->Controls DiluteB->Controls Inoculate 4. Inoculation Standardized Cell/CFU Count Controls->Inoculate Analyze 5. Readout & FICI Calculate Synergy Index Inoculate->Analyze

Self-validating checkerboard assay workflow for quantifying FICI and synergistic potential.

Protocol B: Time-Kill Kinetics Assay

While the FICI provides a static endpoint metric, it does not explain the rate of target clearance. We employ Time-Kill Kinetics to establish whether the synergy is merely bacteriostatic/cytostatic or actively bactericidal/cytocidal over time.

Step-by-Step Methodology:

  • Flask Setup: Prepare four distinct culture flasks: (1) Growth Control, (2) Primary Agent at

    
    , (3) 3,4-DCP-TZD4 at 
    
    
    
    , and (4) The Combination of both at their respective
    
    
    concentrations.
  • Inoculation: Standardize the starting population to exactly

    
     CFU/mL.
    
  • Temporal Sampling: Extract 100 µL aliquots at precisely

    
     hours.
    
  • Plating & Enumeration: Serially dilute the aliquots and plate on agar. Count viable colonies after 24 hours.

  • Validation Criterion: Synergy is definitively validated if the combination flask yields a

    
     decrease in CFU/mL compared to the most active single agent at the 24-hour mark. This proves that the combination accelerates target death rather than just suppressing growth.
    

Conclusion for Drug Development Professionals

The integration of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one as an adjuvant represents a significant upgrade over traditional efflux inhibitors. Its specific halogenated substitution pattern grants it the ideal lipophilicity to breach resistant cell membranes, while the thiazolidin-4-one core provides high-affinity steric blockade of efflux mechanisms. For researchers developing next-generation combination therapies, incorporating this scaffold can rescue the efficacy of legacy drugs, drastically lowering required dosages and minimizing patient toxicity.

References

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC.
  • The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis. Taylor & Francis.
  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. PMC.
  • Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Taylor & Francis.

Safety & Regulatory Compliance

Safety

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Proper Disposal Procedures

The following guide details the operational disposal procedures for 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one . This protocol is designed for laboratory personnel and safety officers, prioritizing environmental compli...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational disposal procedures for 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one . This protocol is designed for laboratory personnel and safety officers, prioritizing environmental compliance and personnel safety.

Executive Summary & Chemical Profile

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is a halogenated heterocyclic compound.[1][2] Its disposal requires strict segregation from general organic waste streams due to the presence of chlorine atoms on the phenyl ring. Improper disposal (e.g., mixing with non-halogenated solvents) can contaminate large waste volumes, significantly increasing disposal costs and creating potential regulatory violations under RCRA (Resource Conservation and Recovery Act) or local equivalents.

Chemical Identification Table
PropertyDetail
Chemical Class Halogenated Thiazolidinone
Molecular Formula C₉H₇Cl₂NOS
Key Hazard Halogenated : Requires high-temperature incineration.
GHS Classification Irritant (H315, H319) ; Aquatic Toxicity (H411/H412) (inferred from analogs).
Waste Stream Halogenated Organic Waste (Liquid) or Hazardous Solid Waste .

Hazard Identification & Pre-Disposal Handling

Before disposal, the material must be classified correctly to ensure downstream safety.

  • Halogen Content: The "3,4-Dichlorophenyl" moiety classifies this substance as halogenated .[3] It must never be disposed of in "Non-Halogenated" or "General Organic" solvent containers.

  • Aquatic Toxicity: Chlorinated aromatics are persistent environmental pollutants. Zero discharge to municipal sewer systems is permitted.

  • Reactivity: Generally stable, but avoid contact with strong oxidizing agents (e.g., concentrated nitric acid) in the waste container to prevent exothermic reactions.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired stocks, synthesized powders, or contaminated solid media (e.g., filter paper, silica gel).

  • Containment: Place the solid material in a chemically compatible container (High-Density Polyethylene [HDPE] or Amber Glass).

  • Double-Bagging: If the material is in a bag or weighing boat, place it inside a clear, heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag immediately.[4]

    • Required Fields: Full Chemical Name (No abbreviations), CAS Number (if available, or use analog 29219-13-4 for reference), Hazard Checkboxes (Toxic, Irritant).

  • Segregation: Store in the "Solid Hazardous Waste" bin. Do not mix with biohazardous waste (red bags).

Protocol B: Liquid Waste Disposal (Solutions/Mother Liquor)

Use this protocol for reaction mixtures or dissolved samples.

  • Stream Selection: Identify the Halogenated Waste carboy.

    • Critical Check: If the solvent is non-halogenated (e.g., Methanol) but contains dissolved 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one, the entire mixture is now classified as Halogenated Waste.

  • Transfer: Funnel the liquid into the carboy. Leave at least 10% headspace to prevent over-pressurization.

  • Log Entry: Record the volume and constituent concentration on the waste container's accumulation log.

    • Entry Example: "Methanol solution containing <1% 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one."

Waste Stream Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalFlowchart Start Waste Material: 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder (or contaminated debris) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin DISPOSAL A: Solid Hazardous Waste Bin (Tag: Toxic/Irritant) Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloBin DISPOSAL B: Halogenated Waste Carboy (High BTU Incineration) HaloSolvent->HaloBin Direct Add NonHaloSolvent->HaloBin CONTAMINATED: Must treat as Halogenated

Figure 1: Decision tree for segregating 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one waste. Note that even non-halogenated solutions must move to the halogenated stream once contaminated with this compound.

Emergency Spillage Procedures

In the event of a spill outside a fume hood:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then carefully wipe up.

    • Liquids: Surround with absorbent pillows or inert clay (vermiculite). Do not use combustible materials like sawdust if the solvent is flammable.

  • Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into a sealed hazardous waste bag . Label as "Debris contaminated with 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one."

Regulatory & Compliance Notes

  • RCRA Status: While thiazolidinones are not typically "P-listed" (acutely toxic) or "U-listed" specifically by name, the waste exhibits characteristics of toxicity. The presence of the dichlorophenyl group mandates treatment as a halogenated organic .

  • Incineration: The ultimate disposal method for this waste stream is high-temperature incineration with flue gas scrubbing (to capture HCl gas), which is why segregation from non-halogenated waste is vital for facility compliance.

References
  • Fisher Scientific. (2025).[5] Safety Data Sheet: 3,4-Dichlorophenylacetone (Analogous Hazard Data). Retrieved from

  • PubChem. (2025). Compound Summary: 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-2-oxazolidinone.[1] National Library of Medicine. Retrieved from

  • University of Illinois Urbana-Champaign. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from

  • TCI Chemicals. (2025).[6] Safety Data Sheet: 2,4-Thiazolidinedione Derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Document Control: Scope: Laboratory Safety & Operational Handling Chemical Class: Halogenated Heterocycle / Thiazolidinone Derivative Primary Hazard: Irritant (Skin/Eye/Respiratory), Potentially Harmful (Oral), Aquatic T...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Scope: Laboratory Safety & Operational Handling

  • Chemical Class: Halogenated Heterocycle / Thiazolidinone Derivative

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Potentially Harmful (Oral), Aquatic Toxicity.

Executive Safety Summary

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is a bioactive scaffold often utilized in medicinal chemistry for its antimicrobial and anti-inflammatory potential. While valuable, its "privileged structure" status implies biological interaction, necessitating strict containment.

As a Senior Application Scientist, I prioritize exposure prevention over exposure management . The presence of the 3,4-dichlorophenyl moiety suggests lipophilicity, increasing the risk of dermal absorption, while the thiazolidinone core is chemically reactive. This guide moves beyond generic advice to address the specific physical behaviors of this compound in both solid and solution states.

Core Hazard Profile (GHS Classification Baseline)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[3][6]

  • H410: Very toxic to aquatic life with long-lasting effects (characteristic of chlorinated aromatics).

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice fails when it ignores the solvent carrier. While nitrile protects against the solid powder, it fails against common halogenated solvents (like Dichloromethane/DCM) often used to dissolve this compound.

PPE Selection Logic

The following table dictates protection levels based on the state of matter and solvent system.

Hazard ContextHand ProtectionEye ProtectionRespiratoryBody Protection
Solid Handling (Weighing/Transfer)Double Nitrile (0.11 mm min. thickness). Why: Prevents incidental contact with fine dust.Safety Glasses with side shields.[7]N95/P100 Mask (if outside hood) OR Fume Hood (Preferred).Lab Coat (Cotton/Poly), Long Pants, Closed-toe Shoes.
Solution: Polar Solvents (DMSO, Methanol, Ethanol)Double Nitrile . Why: Nitrile has excellent resistance to DMSO/Alcohols.Chemical Goggles . Why: Splash hazard carries dissolved compound into eyes.Fume Hood (Mandatory).Lab Coat + Chemical Apron (optional but recommended).
Solution: Halogenated (DCM, Chloroform)Laminate (Silver Shield®) or Viton® . Why: DCM permeates nitrile in <2 mins, carrying the toxin to the skin.Chemical Goggles + Face Shield (if >500mL).Fume Hood (Mandatory).Lab Coat + Polyethylene Apron .
Visualization: PPE Decision Logic

This flowchart illustrates the decision-making process for selecting the correct glove material, a critical failure point in many labs.

PPE_Selection Start Start: Handling 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one State What is the physical state? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Synthesis/Extraction StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses (Work in Hood) Solid->StandardPPE SolventCheck Identify Solvent Carrier Liquid->SolventCheck SolventCheck->StandardPPE DMSO/MeOH/Water Halogenated Is Solvent Halogenated? (DCM, Chloroform) SolventCheck->Halogenated Check Solvent Halogenated->StandardPPE No SpecialPPE SPECIAL PPE REQUIRED: Laminate/Viton Gloves + Chemical Goggles Halogenated->SpecialPPE Yes (High Permeation Risk)

Figure 1: Decision tree for selecting glove material based on solvent compatibility. Note the critical divergence for halogenated solvents.

Operational Protocols

A. Weighing & Solubilization

The primary risk during weighing is electrostatic dispersion . Thiazolidinone powders can be fine and static-prone, leading to invisible contamination of the balance area.

  • Engineering Control: Use a balance enclosure or work inside a low-turbulence fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique:

    • Place a chemically resistant mat (spill pad) on the balance.

    • Weigh into a pre-tared vial, not onto paper (reduces transfer loss and dust).

    • Cap immediately after weighing.

    • Self-Validation: Wipe the balance area with a wet Kimwipe after use. If the wipe turns yellow/off-white (compound color), your containment failed.

B. Reaction Setup

When heating this compound, ensure the condenser is rated for the solvent's vapor pressure.

  • Temperature Control: Do not exceed the decomposition temperature (typically >200°C for this class, but check specific CoA). Thermal decomposition can release Hydrogen Chloride (HCl) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) .

  • In-Text Citation: Thermal decomposition of thiazolidinones yields toxic gases requiring scrubbers or high-efficiency hood ventilation [1, 2].

Waste Disposal & Decontamination[9]

Because of the 3,4-dichlorophenyl group, this compound must be treated as Halogenated Organic Waste . Improper disposal (e.g., mixing with non-halogenated solvents for incineration) can theoretically lead to the formation of dioxins or damage incinerator scrubbers.

Disposal Workflow
  • Segregation: Do not mix with general organic waste (acetone/ethanol washings) if possible. Use a dedicated "Halogenated Waste" carboy.

  • Labeling: Clearly mark "Contains Halogenated Organics" and "Thiazolidinone Derivative."

  • Decontamination of Glassware:

    • Rinse glassware with Acetone or DCM (collect as halogenated waste).

    • Soak in a base bath (KOH/Isopropanol) only if the specific synthesis requires it, but be aware that base hydrolysis may cleave the ring, releasing 3,4-dichloroaniline (a toxic degradation product).

    • Safety Note: 3,4-Dichloroaniline is significantly more toxic (Methemoglobinemia risk) than the parent thiazolidinone. Handle base-hydrolyzed waste with extreme caution [3].

Visualization: Spill & Waste Logic

Waste_Protocol Spill Spill / Waste Event Type Liquid or Solid? Spill->Type SolidCleanup Solid: Scoop/Sweep (Avoid Dust Generation) Type->SolidCleanup Powder LiquidCleanup Liquid: Absorb with Vermiculite/Sand Type->LiquidCleanup Solution Bin Halogenated Waste Container (DO NOT INCINERATE as General Waste) SolidCleanup->Bin LiquidCleanup->Bin Decon Decontaminate Surface (Soap & Water) Bin->Decon After disposal

Figure 2: Workflow for spill management and waste segregation, emphasizing the Halogenated Waste stream.

Emergency Response

  • Eye Contact: Flush for 15 minutes. The dichlorophenyl group increases irritation potential; immediate irrigation is vital to prevent corneal damage.

  • Skin Contact:

    • Powder: Brush off, then wash with soap/water.[2]

    • Solution (DCM):Do not use water immediately if dissolved in DCM , as water spreads the solvent. Blot the skin dry first, remove contaminated clothing, then wash with soap and water.[2][8]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637591, 4-Thiazolidinone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][9]

Sources

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